molecular formula CFeO+ B14683066 Iron(1+), carbonyl- CAS No. 35038-14-3

Iron(1+), carbonyl-

Cat. No.: B14683066
CAS No.: 35038-14-3
M. Wt: 83.85 g/mol
InChI Key: FGGXMJUBBBCAOD-UHFFFAOYSA-N
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Description

Iron(1+), carbonyl- (CFeO+) is a cationic organoiron complex that serves as a valuable precursor and building block in synthetic organic and organometallic chemistry. Its primary research value lies in its role as a versatile electrophile, particularly in the form of tricarbonyl(η⁵-cyclohexadienylium)iron(1+) complexes. These complexes readily undergo nucleophilic attack, which proceeds in high yields with regioselectivity at the terminus of the coordinated dienyl system and stereoselectively anti to the Fe(CO)₃ unit, making them powerful reagents for constructing complex molecular frameworks . A significant and modern application explored in research is the development of bimodal molecular probes for bio-imaging. Iron-carbonyl complexes exhibit intense vibrational bands in the mid-IR transparency window of cells (2200–1800 cm⁻¹), a region where biological media are largely transparent . When conjugated to fluorophores like coumarin, the resulting iron-carbonyl–coumarin conjugates can function as potential bimodal IR-fluorescent probes, allowing for correlative imaging by combining the chemical specificity of infrared spectroscopy with the sensitivity of fluorescence microscopy . It is crucial to note that metal carbonyl compounds require specialized handling; they are often toxic and flammable . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

CAS No.

35038-14-3

Molecular Formula

CFeO+

Molecular Weight

83.85 g/mol

InChI

InChI=1S/CO.Fe/c1-2;/q;+1

InChI Key

FGGXMJUBBBCAOD-UHFFFAOYSA-N

Canonical SMILES

C(=O)=[Fe+]

Origin of Product

United States

Synthetic Methodologies for Iron I Carbonyl Complexes

Oxidation-Based Synthesis

The generation of iron(I) carbonyl cations from neutral or lower-valent iron carbonyl precursors is a direct and effective synthetic strategy. This can be accomplished through chemical oxidation using suitable electrophiles or via electrochemical methods, which allow for precise control over the oxidation process.

Oxidation of Lower-Valent Iron Carbonyl Precursors with Electrophiles

The direct one-electron oxidation of stable, low-valent iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅), presents a viable route to iron(I) carbonyl cations. However, the high reactivity of the resulting radical cations necessitates the use of specialized oxidizing agents and reaction conditions to isolate these species.

A notable example is the isolation of the open-shell iron pentacarbonyl cation, [Fe(CO)₅]•+, as a stable salt. This was achieved through the single-electron oxidation of neutral Fe(CO)₅. The success of this synthesis relied on the use of a potent deelectronator, [phenazineF]•+, as the oxidant in conjunction with a weakly coordinating anion (WCA), [Al(OR)₄]⁻ (where RF = C(CF₃)₃), in fluorinated benzene (B151609) solvents. researchgate.net This strategy effectively stabilizes the highly electrophilic 17-valence electron [Fe(CO)₅]•+ cation, preventing its immediate decomposition. researchgate.netpreprints.org

The characterization of [Fe(CO)₅]•+[Al(ORF)₄]⁻ confirmed its identity and provided valuable spectroscopic data.

Compoundν(CO) (cm⁻¹)⁵⁷Fe Mössbauer Isomer Shift (δ, mm s⁻¹)⁵⁷Fe Mössbauer Quadrupole Splitting (ΔE_Q, mm s⁻¹)
[Fe(CO)₅]•+[Al(ORF)₄]⁻2116, 2084+0.330.43

Data sourced from single crystal X-ray diffraction, IR, and ⁵⁷Fe Mössbauer spectroscopy. researchgate.net

Beyond homoleptic carbonyls, iron(0) complexes bearing other supporting ligands can also be oxidized to their iron(I) counterparts. For instance, the iron(0) imino-phosphine complex, Fe(PCHNArCl)(CO)₃, which features an η²-bound imine ligand, undergoes oxidation with one equivalent of ferrocenium (B1229745) tetrafluoroborate (B81430) (FcBF₄) to yield the corresponding iron(I) cation, [Fe(PCHNArCl)(CO)₃]⁺. researchgate.net This oxidation induces a change in the coordination mode of the imine ligand from η² to a more typical κ¹ binding. researchgate.net

Electrochemical Synthesis of Cationic Iron Carbonyl Species

Electrochemical methods offer a powerful tool for the synthesis and study of iron(I) carbonyl species, allowing for the generation of these complexes under controlled potential. The electrochemical behavior of various iron carbonyl complexes has been investigated, revealing pathways to iron(I) intermediates.

For example, the electrochemical reduction of diferrous complexes, such as [Fe₂(μ-SCH₂CH₃)₃(CO)₅I], has been shown to be temperature-dependent. nih.gov At room temperature, these {Fe(II)Fe(II)} core complexes undergo a one-electron reduction. This process initiates the cleavage of a bridging thiolate and the loss of an iodide radical, resulting in the formation of a diiron complex with an {Fe(I)Fe(I)} core. nih.gov This reduction-initiated transformation can be suppressed at lower temperatures (195 K), where further reduction of the resulting monoanion is observed. nih.gov

Similarly, electrochemical studies on cationic iron(II) "piano stool" complexes of the type [Fe(Cp)(CO)(L)]⁺ (where L is a phosphine-containing ligand) have demonstrated a two-step reduction process. chemrxiv.org The first reduction event, typically occurring at around -1.9 V, corresponds to the Fe(II) → Fe(I) transition, generating a 19-electron iron(I) species. chemrxiv.org This is followed by a second reduction at more negative potentials (around -2.3 V) from Fe(I) to Fe(0). chemrxiv.org

The controlled potential electrolysis of iron carbonyl clusters has also been employed to generate specific oxidized species. The electrochemical oxidation of the highly reduced iron carbide carbonyl cluster [Fe₆C(CO)₁₅]⁴⁻ has been investigated, showing a pathway that proceeds through an intermediate [Fe₆C(CO)₁₅]³⁻ species. rsc.org While these examples often focus on the reduction to or from iron(I), they highlight the utility of electrochemistry in accessing this oxidation state.

Reduction-Based Synthesis

An alternative and widely applicable strategy for the synthesis of iron(I) carbonyls involves the reduction of stable, higher-valent iron precursors, typically iron(II) complexes, in the presence of a carbon monoxide atmosphere.

Reduction of Higher-Valent Iron Complexes under Carbon Monoxide Atmosphere

This method has proven effective for preparing five-coordinate iron(I) monocarbonyl complexes. A key study demonstrated that cationic iron(II) chloride complexes supported by neutral, tetradentate tris(phosphine)amine ligands can be reduced to generate stable iron(I) carbonyls. researchgate.netcdnsciencepub.com

Specifically, the pseudotetrahedral S=2 ferrous cations [Fe(NPi-Pr₃)Cl]⁺ and [Fe(NArPi-Pr₃)Cl]⁺ (where NPi-Pr₃ = N(CH₂CH₂P-i-Pr₂)₃ and NArPi-Pr₃ = N(2-diisopropylphosphine-4-methylphenyl)₃) are reduced under a carbon monoxide atmosphere to yield the corresponding five-coordinate, low-spin iron(I) monocarbonyls, [Fe(NPi-Pr₃)CO]⁺ and [Fe(NArPi-Pr₃)CO]⁺. researchgate.netcdnsciencepub.com

Precursor ComplexProduct ComplexKey Reaction Condition
[Fe(NPi-Pr₃)Cl]BPh₄[Fe(NPi-Pr₃)CO]BPh₄Reduction under CO
[Fe(NArPi-Pr₃)Cl]BPh₄[Fe(NArPi-Pr₃)CO]BPh₄Reduction under CO

These syntheses provide access to well-defined Fe(I) monocarbonyls. researchgate.netcdnsciencepub.com The solid-state structures and electrochemical properties of these iron(I) complexes have been described, confirming their formulation. researchgate.net

Ligand Exchange and Substitution Reactions

Ligand substitution provides a versatile route to new iron(I) carbonyl complexes by modifying the coordination sphere of a pre-existing iron complex. This can involve the substitution of other ligands by carbon monoxide or the replacement of CO by other donor ligands in a way that stabilizes the iron(I) state.

Formation of Iron(I) Carbonyls via Ligand Substitution

The synthesis of iron(I) carbonyls through ligand substitution can be achieved by introducing CO into the coordination sphere of a monovalent iron precursor. For example, the reduction of the ferrous complex {[PhTttBu]FeCl}₂ (where PhTttBu = phenyltris((tert-butylthio)methyl)borate) with a reducing agent like KC₈ in the presence of phosphine (B1218219) ligands (PR₃) yields high-spin, monovalent iron phosphine complexes, [PhTttBu]Fe(PR₃). researcher.life Subsequent carbonylation of these Fe(I) phosphine adducts leads to the smooth formation of the low-spin dicarbonyl complex, [PhTttBu]Fe(CO)₂. researcher.life

Another approach involves the reaction of iron carbonyl precursors with ligands that can facilitate the formation of iron(I) species. The reaction of [Fe₃(CO)₁₂] with a PCP pincer ligand precursor, [(PCP-iPr)H]PF₆, in acetonitrile (B52724) at elevated temperatures results in the oxidative addition of a C-H bond to a zerovalent iron center, forming the cationic iron(II) hydride complex [Fe(PCP-iPr)(CO)₂H]PF₆. acs.org While this product is Fe(II), it demonstrates how ligand-driven reactivity with iron carbonyls can lead to cationic carbonyl species.

Furthermore, cationic iron(I) complexes can be accessed through substitution reactions on cationic iron carbonyl precursors. The reaction of the cationic fragment [(η⁵-C₅H₅)Fe(CO)₂]⁺ with aminopyridine ligands leads to the formation of complexes of the type [(η⁵-C₅H₅)Fe(CO)₂L]⁺, where L is the aminopyridine ligand. preprints.org These reactions demonstrate that a pre-formed cationic iron carbonyl moiety can be modified through ligand substitution to generate a variety of new iron(I) species.

Precursor(s)Ligand (L)Product Complex
[PhTttBu]Fe(PR₃)CO[PhTttBu]Fe(CO)₂
[Fe₃(CO)₁₂], [(PCP-iPr)H]PF₆PCP-iPr[Fe(PCP-iPr)(CO)₂H]PF₆
[(η⁵-C₅H₅)Fe(CO)₂]⁺2-Aminopyridine[(η⁵-C₅H₅)Fe(CO)₂(2-Apy)]⁺
[(η⁵-C₅H₅)Fe(CO)₂]⁺3-Aminopyridine[(η⁵-C₅H₅)Fe(CO)₂(3-Apy)]⁺
[(η⁵-C₅H₅)Fe(CO)₂]⁺4-Aminopyridine[(η⁵-C₅H₅)Fe(CO)₂(4-Apy)]⁺

Table illustrating the formation of iron carbonyl complexes via ligand substitution reactions. preprints.orgresearcher.lifeacs.org

Thermally or Photochemically Induced Ligand Displacement

The substitution of carbon monoxide (CO) ligands in stable, 18-electron iron carbonyl precursors is a fundamental approach to synthesizing new iron complexes. This displacement can be initiated either thermally or photochemically, with each method offering distinct advantages. dalalinstitute.com These reactions typically proceed through a dissociative mechanism, where the initial step is the loss of a CO ligand to form a reactive, coordinatively unsaturated intermediate. dalalinstitute.comwiley-vch.de

Photochemical activation is a particularly effective method. wikipedia.org Irradiation of iron pentacarbonyl, Fe(CO)₅, with ultraviolet (UV) light generates a highly reactive 16-electron Fe(CO)₄ intermediate by expelling a CO molecule. wikipedia.org This short-lived species readily reacts with a wide array of other ligands present in the reaction mixture. For instance, the displacement of methyl acrylate (B77674) from Fe(CO)₄(η²-CH₂=CHCOOMe) is sluggish under thermal conditions but is completed in seconds upon UV photolysis due to the formation of a more labile intermediate. acs.org Similarly, irradiating a solution of Fe(CO)₅ in glacial acetic acid leads to the formation of dinuclear diiron nonacarbonyl, Fe₂(CO)₉. nptel.ac.in

Thermal methods, while often requiring higher temperatures, are also widely used. The displacement of the first CO ligand from Fe(CO)₅, for example, typically requires temperatures around 140°C. wiley-vch.de A key application of thermal ligand displacement is in the synthesis of diiron(I) hexacarbonyl bis(thiolates). Reacting various thiols with triiron dodecacarbonyl, Fe₃(CO)₁₂, at elevated temperatures yields dinuclear complexes with the general formula [{(CO)₃Fe(μ-SR)}₂], where two thiolate ligands bridge the two iron(I) centers. researchgate.net

Table 1: Examples of Thermally or Photochemically Induced Ligand Displacement This table is interactive and can be sorted by clicking on the headers.

Precursor Method Reagent/Ligand (L) Product Reference
Fe(CO)₅ Photolysis (UV) None (self-condensation) Fe₂(CO)₉ wikipedia.org
Fe(CO)₅ Photolysis (UV) Dienes (e.g., 1,3-butadiene) (diene)Fe(CO)₃ wikipedia.org
Fe(CO)₄(η²-CH₂=CHCOOMe) Photolysis (UV) Phosphine ligands Fe(CO)₃(phosphine)₂ acs.org
Fe₃(CO)₁₂ Thermal Monothiols (RSH) [{(CO)₃Fe(μ-SR)}₂] researchgate.net

Synthesis in Specialized Reaction Media

The reaction environment can profoundly influence the outcome of a synthesis. The use of specialized media such as ionic liquids and metal-organic frameworks provides unique opportunities to control the formation and structure of iron(I) carbonyl compounds.

Ionic Liquid-Assisted Synthesis of Iron(I) Carbonyl-Containing Compounds

Ionic liquids (ILs), which are salts with melting points below 100°C, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. scielo.org.mx They have been employed in the synthesis of iron-containing materials from iron carbonyl precursors. researchgate.net The IL can act as a stabilizing agent, preventing the aggregation of resulting nanoparticles and influencing their final size and structure. researchgate.netnih.gov

For example, iron nanoparticles can be prepared via the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉) in an ionic liquid medium. The nature of the IL and the concentration of the precursor can be tuned to control the size of the resulting particles. researchgate.net Microwave-assisted synthesis in ILs is another green and efficient approach, allowing for rapid heating and shorter reaction times at relatively low temperatures, such as 80°C. scielo.org.mxacs.org Transition metal-based ionic liquids, such as [C₄mim][FeCl₄], can also serve as both the reaction medium and a catalyst. ias.ac.in

Table 2: Ionic Liquid-Assisted Synthesis of Iron Nanoparticles from Carbonyl Precursors This table is interactive and can be sorted by clicking on the headers.

Precursor Ionic Liquid Method Product Description Reference
Fe₂(CO)₉ [C₄mim][BF₄] (example) Thermal Decomposition Iron Nanoparticles researchgate.net
Ru₃(CO)₁₂ Imidazolium-based IL Microwave Irradiation (50W) Ruthenium Nanoparticles researchgate.net
FeCl₂/FeCl₃ Imidazolium-based ILs Microwave-Assisted Coprecipitation (80°C) Iron Oxide Nanoparticles acs.org

Metal-Organic Framework (MOF)-Templated Synthesis

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their well-defined structures, high surface areas, and tunable porosity make them excellent templates or precursors for synthesizing advanced materials. researchgate.netrsc.org In MOF-templated synthesis, the MOF can act as a "sacrificial template," where its ordered structure directs the formation of new materials upon thermal treatment (pyrolysis). researchgate.netrsc.org

Iron-containing MOFs, such as MIL-101(Fe), can be used as precursors to generate highly structured, iron-based materials. researchgate.net During pyrolysis, the organic linkers are carbonized, while the metal nodes are converted into metal or metal oxide nanoparticles that remain embedded within the resulting carbon matrix. rsc.org This method provides precise control over the location and dispersion of the active metal sites. researchgate.net While much of the research has focused on producing iron oxides or iron-based catalysts for various applications, this templating principle can be extended to the synthesis of iron carbonyl species by conducting the thermal decomposition under a high-pressure carbon monoxide atmosphere, thereby using the MOF as a source of well-defined, isolated iron centers for carbonylation. researchgate.netrsc.org

Formation of Polynuclear and Cluster Iron(I) Carbonyls

The synthesis of polynuclear and cluster iron carbonyls, which contain two or more metal atoms, is a significant area of organometallic chemistry. These complex structures are often formed through the condensation of simpler, mononuclear carbonyls. wikipedia.org

Thermal or photochemical treatment of iron pentacarbonyl is a common route to producing larger clusters. wikipedia.org Gentle photolysis of Fe(CO)₅ yields Fe₂(CO)₉, and further heating can produce the trinuclear cluster Fe₃(CO)₁₂. wikipedia.orgwikipedia.org More complex clusters, including those containing other elements, can also be synthesized. For example, the six-iron carbide cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻ is prepared by the high-temperature reduction of Fe(CO)₅ with sodium tetracarbonylferrate(II). nih.gov

Heterometallic clusters containing iron and other transition metals are also accessible. The reaction of Fe₂(CO)₉ with cyclopentadienyl-metal-dicarbonyl complexes can produce new polynuclear clusters containing both iron and cobalt or rhodium. rsc.org Similarly, reacting pentacarbonyliron with ruthenium carbonyl precursors can afford mixed-metal clusters like Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂. rsc.org Thermal reactions of low-nuclearity precursors are another strategy; for instance, heating [NEt₄][Fe(CO)₄(AuNHC)] in dichloromethane (B109758) results in the formation of the anionic cluster [Fe₂(CO)₈(AuNHC)]⁻. acs.org

Table 3: Selected Synthetic Routes to Polynuclear and Cluster Iron Carbonyls This table is interactive and can be sorted by clicking on the headers.

Precursor(s) Method/Reagent Product Reference
Fe(CO)₅ Photolysis Fe₂(CO)₉ wikipedia.org
Fe(CO)₅ Thermolysis Fe₃(CO)₁₂ wikipedia.org
Fe(CO)₅ + Na₂[Fe(CO)₄] Thermal (160°C) [Fe₆(μ₆-C)(CO)₁₆]²⁻ nih.gov
Fe₂(CO)₉ + (π-C₅H₅)M(CO)₂ (M=Co, Rh) Reaction Heterometallic Fe-Co or Fe-Rh clusters rsc.org
Fe(CO)₅ + Ru₃(CO)₁₂ Reaction Fe₂Ru(CO)₁₂ / FeRu₂(CO)₁₂ rsc.org
Fe₃(CO)₁₂ + RSH (Thiol) Thermal [{(CO)₃Fe(μ-SR)}₂] researchgate.net
[NEt₄][Fe(CO)₄(AuNHC)] Thermal (in CH₂Cl₂) [Fe₂(CO)₈(AuNHC)]⁻ acs.org

Electronic Structure and Bonding in Iron I Carbonyl Complexes

Spin States and Electronic Configurations

Due to the strong-field nature of the carbon monoxide (CO) ligand, metal carbonyl complexes are almost exclusively found in a low-spin state. rsc.orgrsc.org However, recent research has led to the characterization of highly labile three-coordinate iron(I) monocarbonyl complexes that exhibit a high-spin configuration. rsc.orgrsc.org

In a typical Fe(I) complex, the seven d-electrons can adopt either a high-spin or a low-spin state. For an octahedral complex, a low-spin d⁷ configuration would be (t₂g)⁶(eg)¹, resulting in one unpaired electron (S=1/2, a doublet state). A high-spin d⁷ configuration would be (t₂g)⁵(eg)², with three unpaired electrons (S=3/2, a quartet state). rsc.org

While low-spin states are energetically favored for most CO-containing complexes, high-spin configurations are more common in unsaturated, low-coordinate homoleptic carbonyls observed in the gas phase. rsc.org In solution, the preservation of a high-spin state upon CO coordination is rare but has been observed in specific cases, such as within the rigid and weak-field environment of a metal-organic framework. rsc.org For certain three-coordinate iron(I) monocarbonyl complexes, experimental and quantum chemical studies have confirmed a high-spin ground state. rsc.org For instance, in one such complex, the high-spin state was calculated to be significantly more stable (by approximately 10 kcal mol⁻¹) than the low-spin state. rsc.org

The spin state can significantly influence the geometry of the complex. For example, a calculated low-spin isomer of a three-coordinate Fe(I) carbonyl complex showed a significantly contracted Fe-CO bond (1.65 Å) compared to its high-spin counterpart. rsc.org Interestingly, this bond contraction in the low-spin isomer does not necessarily correlate with a weaker C-O bond or a significant shift in the carbonyl stretching frequency, suggesting that the degree of σ-donation and π-backbonding may not be pronounced in this low-spin case. rsc.org

A family of coordinatively unsaturated Fe(I) carbonyl complexes supported by a tris(carbene)borate ligand has been shown to add CO sequentially, accompanied by a change in spin-state. digitellinc.com This allows for the formation of low-valent, coordinatively unsaturated monocarbonyl complexes where the CO moiety is substantially reduced due to the high-spin character of the complex. digitellinc.com

Complex TypeCommon Spin StateDriving FactorReference
Most Iron CarbonylsLow-SpinStrong-field nature of CO ligand rsc.orgrsc.org
Three-coordinate Fe(I) MonocarbonylsHigh-SpinSpecific ligand environment and coordination number rsc.org
Gas-phase, low-coordinate homoleptic carbonylsHigh-SpinSmall number of ligands rsc.org

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical models used to describe the electronic structure of transition metal complexes. brainkart.comwikipedia.orgwikipedia.org CFT treats the ligands as point charges and considers the electrostatic interactions between these charges and the metal d-orbitals, leading to a splitting of the d-orbital energies. brainkart.comwikipedia.orgegyankosh.ac.in LFT, an extension of CFT, incorporates molecular orbital theory to provide a more comprehensive picture of the metal-ligand bonding, including covalent interactions. wikipedia.orgwikipedia.org

In an octahedral field, the five degenerate d-orbitals of the iron atom split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). egyankosh.ac.inwikibooks.org In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t₂ set. wikibooks.org The magnitude of this splitting (Δ) is influenced by the ligands, with strong-field ligands like CO causing a larger split.

For Fe(I) (a d⁷ ion) in an octahedral complex, a large Δ, typical for carbonyl ligands, favors a low-spin configuration where electrons pair up in the t₂g orbitals before occupying the higher-energy eg orbitals. scielo.org.mx This results in a (t₂g)⁶(eg)¹ configuration. rsc.org If Δ were small, a high-spin (t₂g)⁵(eg)² configuration would be favored. rsc.org

LFT provides a more nuanced view by considering the formation of molecular orbitals from the metal d-orbitals and ligand orbitals. wikipedia.org The bonding in metal carbonyls is well-described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. rsc.org LFT accounts for both of these interactions. Recent computational studies using ab initio Ligand Field Theory (aiLFT) on a series of octahedral metal carbonyls, including [Fe(CO)₆]²⁺ (isoelectronic with a hypothetical Fe(I) carbonyl), have shown that CO acts as a good σ-donor and a progressively stronger π-acceptor as you move from iron to chromium. rsc.orgrsc.org

In some complex systems, such as a pentanuclear Au/Fe carbonyl cluster, an "inverted ligand field" model has been proposed. acs.org In this model, the classical view of a central metal in a high oxidation state is replaced by one with a lower oxidation state interacting with charged ligand fragments. acs.org This approach highlights the flexibility of bonding models required to understand complex multinuclear systems. acs.org

Nature of Metal-Ligand Bonding

The stability and reactivity of iron(I) carbonyl complexes are governed by the intricate bonding interactions between the iron center and its surrounding ligands.

The bond between an iron atom and a carbonyl ligand is a classic example of synergic bonding, consisting of two main components: σ-donation and π-backbonding. ilpi.comallen.inunacademy.com

σ-Donation: The carbonyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to a vacant d-orbital on the iron atom. allen.inunacademy.comquora.com This forms a sigma (σ) bond between the iron and the carbon. allen.inquora.com This donation of electron density increases the electron density on the metal center. brainkart.com

π-Backbonding: To compensate for the increased electron density from σ-donation, the iron atom donates electron density from its filled d-orbitals (of appropriate symmetry, i.e., t₂g in an octahedral complex) back into the empty π* antibonding orbitals of the CO ligand. ilpi.comallen.inquora.com This interaction is known as π-backbonding or π-backdonation. ilpi.com

These two processes are synergistic; the more electron density is donated to the metal via the σ-bond, the more electron-rich the metal becomes, and the stronger the π-backbonding interaction. ilpi.com This mutual electron exchange strengthens the Fe-C bond. allen.in A significant consequence of π-backbonding is the weakening of the C-O bond within the carbonyl ligand, as electron density is populated into an antibonding orbital of CO. ilpi.com This weakening is experimentally observed as a decrease in the C-O stretching frequency in the infrared (IR) spectrum and a lengthening of the C-O bond. ilpi.com

The extent of π-backbonding is influenced by the charge on the complex and the nature of other ligands present. For example, adding negative charge to the metal center increases π-backbonding and decreases the CO stretching frequency. ilpi.com

InteractionDescriptionEffect on Fe-C BondEffect on C-O BondReference
σ-DonationDonation of electron pair from C to FeStrengthensSlightly weakens allen.inunacademy.comquora.com
π-BackbondingDonation of electrons from Fe d-orbitals to CO π* orbitalsStrengthensWeakens ilpi.comallen.inquora.com

In di- and polynuclear iron carbonyl complexes, direct iron-iron bonds can exist. uvic.caresearchgate.net These metal-metal bonds are a key feature of metal cluster chemistry. libretexts.org The presence of an Fe-Fe bond in diiron nonacarbonyl, Fe₂(CO)₉, was inferred from its diamagnetism and short Fe-Fe distance, despite the presence of three bridging carbonyl ligands. uvic.ca

The carbonyl ligands themselves can adopt different bonding modes in these clusters. Besides the common terminal mode, CO can act as a bridging ligand (μ₂-CO) between two metal centers or even a face-capping ligand (μ₃-CO) across three metal atoms. uvic.cawikipedia.orglibretexts.org

The concept of a single bond between metal atoms is fundamental to understanding the structure of many cluster carbonyls. libretexts.org However, in some cases, particularly with bridging ligands, the extent of direct metal-metal interaction can be ambiguous. libretexts.org For example, theoretical studies on certain iron carbonyl clusters with bridging hydride and arsenide ligands have suggested the absence of a direct Fe-Fe bond path, with the bridging ligands mediating the interaction between the metal centers. ekb.eg

Unsupported iron-iron bonds, without the aid of bridging ligands, are relatively rare but have been observed in some dimeric iron complexes. researchgate.net The synthesis of high-nuclearity iron clusters with direct Fe-Fe bonding remains a significant challenge. researchgate.net

Ancillary ligands, which are any ligands other than carbonyls in a complex, play a crucial role in modulating the electronic properties and reactivity of iron(I) carbonyl complexes. yale.eduresearchgate.net The electronic and steric properties of these ligands can be systematically varied to fine-tune the characteristics of the metal center. yale.edursc.org

The donor/acceptor properties of ancillary ligands directly impact the degree of π-backbonding to the CO ligands. ilpi.com Stronger σ-donating ancillary ligands increase the electron density on the iron center, which in turn enhances its ability to back-donate to the CO ligands. This results in a lower CO stretching frequency. ilpi.com Conversely, weaker donor ancillary ligands can lead to less π-backbonding. illinois.edu

The steric bulk of ancillary ligands can also have a profound effect, influencing the coordination number and geometry of the metal center. rsc.org For example, by using sterically demanding β-diketiminate ligands, it has been possible to synthesize a three-coordinate iron(II) complex, a coordination number that can influence the spin state and reactivity. rsc.org In the context of catalysis, the electronic nature of ancillary ligands can significantly affect reaction rates and even provide mechanistic insights. acs.orgnih.gov For instance, in certain palladium-catalyzed reactions, an electron-rich ancillary ligand decreased catalytic activity, while an electron-deficient one enhanced it. acs.org

Molecular Orbital and Density Functional Theory (DFT) Analysis of Electronic Structure

The electronic structure and bonding in iron(I) carbonyl complexes are best understood through the frameworks of Molecular Orbital (MO) theory and Density Functional Theory (DFT). These theoretical approaches provide detailed insights into the nature of the metal-ligand interactions that dictate the stability and reactivity of these compounds.

At its core, the bonding in iron carbonyls involves a synergistic interplay between the iron center and the carbonyl (CO) ligands. This is characterized by two main components: a σ-donation from the highest occupied molecular orbital (HOMO) of the CO ligand to a vacant d-orbital on the iron atom, and a π-back-donation from a filled d-orbital of the iron atom into the lowest unoccupied molecular orbital (LUMO), which is the π* antibonding orbital of the CO ligand. dalalinstitute.com This π-back-donation is a crucial aspect of the bonding, strengthening the metal-carbon bond while slightly weakening the carbon-oxygen bond. sohag-univ.edu.eg

MO diagrams for iron carbonyls, such as the parent complex iron pentacarbonyl, Fe(CO)₅, show that the frontier orbitals—the highest occupied and lowest unoccupied orbitals—are critical to the complex's chemistry. researchgate.net The five highest occupied orbitals are predominantly composed of the five iron d-orbitals, which are split in energy by the ligand field. researchgate.netcbpf.br For instance, in a trigonal bipyramidal geometry like Fe(CO)₅, the iron d-orbitals are split into three irreducible representations. researchgate.net The lowest energy transitions and photochemical reactivity of these complexes are governed by excitations from these metal-centered d-orbitals to ligand-based π* orbitals. cbpf.br

Density Functional Theory (DFT) has emerged as a powerful computational tool for a more quantitative analysis of the electronic structure. researchgate.netias.ac.in DFT calculations allow for the precise determination of molecular geometries, bond energies, and spectroscopic properties. Various analytical methods are employed in conjunction with DFT to dissect the bonding:

Natural Population Analysis (NPA) and Energy Decomposition Analysis (EDA): These methods are used to quantify the charge distribution and the nature of the bonding interactions (electrostatic, orbital, and dispersion components) between the iron center and the ligands. researchgate.netias.ac.in

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the kinetic stability of the complex. researchgate.netias.ac.in For example, in substituted iron carbonyl complexes of the type [Fe(CO)₄(SiX)], the HOMO-LUMO gap was found to range from 3.75 to 5.52 eV. ias.ac.in

Natural Bond Orbital (NBO) and Wiberg Bond Index (WBI) Analysis: NBO analysis provides information on the orbital contributions to specific bonds. ias.ac.in For instance, in Fe-Si bonds within certain iron carbonyl derivatives, the iron d-orbitals contribute more significantly than the s or p orbitals. ias.ac.in The WBI provides a measure of the bond order, allowing for a quantitative comparison of bond strengths. researchgate.net

Table 1: Summary of DFT Analysis Techniques for Iron Carbonyl Complexes

Analysis TechniqueInformation ProvidedTypical Findings in Iron Carbonyls
Natural Population Analysis (NPA)Atomic partial charges and charge distribution.Reveals the extent of charge transfer from metal to ligands (or vice versa). Carbonyl carbons are often found to be positively charged. ias.ac.in
Energy Decomposition Analysis (EDA)Decomposes the interaction energy into electrostatic, orbital (covalent), and dispersion components.Quantifies the contribution of σ-donation and π-back-donation to the overall bond strength.
Frontier Molecular Orbital (FMO) AnalysisProvides the energies and compositions of the HOMO and LUMO; calculates the HOMO-LUMO gap.The HOMO is typically metal-centered (Fe 3d), and the LUMO is ligand-centered (CO π*). The energy gap indicates chemical reactivity and stability. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) AnalysisDescribes bonding in terms of localized electron-pair bonds and orbital interactions.Shows that the Fe-C bond is predominantly a σ-bond with significant π-back-donation character. ias.ac.in
Wiberg Bond Index (WBI)Calculates a bond order based on the electron density between two atoms.Used to compare the relative strengths of different bonds within the complex, such as Fe-C versus other metal-ligand bonds. researchgate.net

Enemark–Feltham Notation and Valence Electron Counting in Iron(I) Nitrosyl/Carbonyl Species

Valence electron counting is a fundamental formalism in organometallic chemistry used to predict the stability and structure of transition metal complexes. The 18-electron rule, analogous to the octet rule for main group elements, posits that stable complexes often have a total of 18 valence electrons, corresponding to the filling of the metal's nine valence orbitals (one s, three p, and five d). ilpi.comuomustansiriyah.edu.iq

Two primary methods are used for electron counting:

Neutral Ligand (Covalent) Model: The metal is considered in its zero-oxidation state. Ligands are treated as neutral species, and their electron contribution is determined by the number of electrons they donate as a neutral fragment. uomustansiriyah.edu.iq For iron, in its neutral state, it contributes 8 valence electrons. quora.com Carbonyl (CO) is a neutral 2-electron donor.

For complexes containing the nitrosyl (NO) ligand, electron counting can become ambiguous. The NO ligand is considered "non-innocent" because it can exist in different electronic states, formally as the cation NO⁺ (a 2-electron donor, isoelectronic with CO), the radical ·NO (a 1-electron donor), or the anion NO⁻ (a 2-electron donor, but with a different geometry). sohag-univ.edu.egacs.org This ambiguity can lead to different formal oxidation states for the metal center.

To address this complexity, the Enemark–Feltham (E-F) notation , {MNO}ⁿ, was developed. umich.edu This notation provides an unambiguous description of the electronic configuration of the metal-nitrosyl core. The superscript 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. umich.edu This method avoids the assignment of formal oxidation states to either the metal or the nitrosyl ligand. acs.org

For iron(I) carbonyl complexes that also contain nitrosyl ligands, both the 18-electron rule and the E-F notation are used for their description. For example, novel heteroleptic iron(I) carbonyl/nitrosyl cations have been synthesized and characterized. nih.gov These complexes are described as stable 18-valence electron species. nih.gov

[Fe(CO)₄(NO)]⁺ : This complex is described with an Enemark–Feltham number of {FeNO}⁸ . nih.gov This can be rationalized by considering an iron(I) center (a d⁷ metal) and one NO ligand (contributing one electron to its π* orbital), giving n = 7 + 1 = 8.

[Fe(CO)(NO)₃]⁺ : This species is assigned an E-F number of {FeNO}¹⁰ . nih.gov This corresponds to an iron(I) center (d⁷) and three NO ligands (each contributing one π* electron), resulting in n = 7 + 3 = 10.

Both of these iron(I) cations are considered to be 18-valence electron complexes, a count which contributes to their notable stability. nih.gov The successful application of both formalisms highlights their utility in understanding the electronic structure of these complex inorganic species.

Table 2: Electron Counting and Enemark-Feltham Notation for Iron(I) Carbonyl Nitrosyl Cations

CompoundTotal Valence Electrons (VE)Enemark-Feltham (E-F) NumberDerivation of E-F Number (d-electrons + NO π* electrons)
[Fe(CO)₄(NO)]⁺18 nih.gov{FeNO}⁸ nih.govFe(I) = d⁷; one NO ligand = 1e⁻. Total = 7 + 1 = 8.
[Fe(CO)(NO)₃]⁺18 nih.gov{FeNO}¹⁰ nih.govFe(I) = d⁷; three NO ligands = 3 × 1e⁻. Total = 7 + 3 = 10.

Spectroscopic Characterization Techniques and Interpretations for Iron I Carbonyl Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for characterizing the carbonyl ligands in iron(I) complexes. The frequencies of the C-O stretching vibrations are highly sensitive to the electronic environment of the metal center and the coordination mode of the carbonyls.

Infrared (IR) Spectroscopy of Carbonyl Stretching Frequencies (ν(CO)) and Structural Elucidation

For instance, the mononuclear complex [Fe(CO)₅]⁺ exhibits a single strong IR band, which is consistent with a C₄ᵥ symmetry. rsc.org In contrast, the related [Fe(CO)₆]⁺ cation is identified as a weakly bound complex with an [Fe(CO)₅]⁺ core. rsc.org The study of dinuclear and trinuclear iron(I) carbonyl cluster cations reveals a preference for unbridged, asymmetric structures, a departure from their neutral counterparts which often feature bridging carbonyls. rsc.org For example, [Fe₂(CO)₈]⁺ and [Fe₂(CO)₉]⁺ are characterized as having (OC)₅Fe–Fe(CO)ₙ⁺ (n=3 and 4) structures. rsc.org Similarly, the trinuclear cluster [Fe₃(CO)₁₂]⁺ adopts an open-chain structure rather than the triangular arrangement seen in neutral Fe₃(CO)₁₂. rsc.org

Table 1: Experimental IR ν(CO) Frequencies for Selected Iron(I) Carbonyl Cations

ComplexStructure/Symmetryν(CO) (cm⁻¹)Reference
[Fe(CO)₅]⁺C₄ᵥ2116 nih.gov
[Fe(CO)₆]⁺Weakly bound [Fe(CO)₅]⁺ core~2113 rsc.orgnih.gov
[Fe₂(CO)₈]⁺Asymmetric (OC)₅Fe–Fe(CO)₃⁺Multiple bands rsc.org
[Fe₂(CO)₉]⁺Asymmetric (OC)₅Fe–Fe(CO)₄⁺Multiple bands rsc.org
[Fe₃(CO)₁₂]⁺Open-chainMultiple bands rsc.org
Note: The table presents a simplified view. The spectra of cluster cations often show multiple bands corresponding to different vibrational modes.

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy in the structural analysis of iron(I) carbonyl complexes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. acs.org For centrosymmetric molecules, some vibrations may be Raman-active but IR-inactive, and vice versa, making the combination of both techniques powerful for determining molecular symmetry. dalalinstitute.com

In the context of iron carbonyls, Raman spectroscopy has been used to study pressure-induced phase transitions and structural changes. researchgate.netuwo.ca For instance, studies on Fe₂(CO)₉ under high pressure have used Raman spectroscopy to monitor the shifts in the ν(CO) and metal-carbonyl stretching regions, providing insights into the changes in π-backbonding and molecular geometry. uwo.ca For iron carbonyl carbide clusters, prominent Raman features have been correlated with the symmetric breathing modes of the iron framework and the terminal carbonyl ligands. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it an essential tool for the direct study of paramagnetic iron(I) (d⁷) complexes. ethz.ch EPR spectroscopy provides detailed information about the electronic structure, the local environment of the iron center, and can help in identifying transient paramagnetic intermediates in catalytic cycles. rsc.orgrsc.org

The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands coordinated to the iron center. researchgate.net For iron complexes, multifrequency EPR measurements are often combined with other techniques like Mössbauer spectroscopy and SQUID magnetometry to fully characterize the oxidation and spin states of the iron center. rsc.org The isolation and characterization of a stable salt of the [Fe(CO)₅]⁺ cation allowed for its study in the condensed phase, where previously it had only been observed in the gas phase or through matrix isolation techniques. nih.gov EPR spectroscopy was crucial in confirming the open-shell nature of this cation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification and characterization of iron(I) carbonyl cations, both as mononuclear species and as part of larger clusters. uvic.ca

Identification of Mononuclear and Cluster Iron(I) Carbonyl Cations

Mass spectrometry allows for the direct detection and mass selection of various iron carbonyl cluster cations. researchgate.net In experiments using laser vaporization of an iron target in the presence of carbon monoxide, a range of mononuclear and polynuclear iron carbonyl cations, such as [Fe(CO)₅]⁺, [Fe(CO)₆]⁺, [Fe₂(CO)₈]⁺, [Fe₂(CO)₉]⁺, and [Fe₃(CO)₁₂]⁺, have been identified. researchgate.netrsc.org The characteristic isotopic pattern of iron aids in confirming the number of iron atoms within a detected cluster ion. uvic.ca Mass spectrometry has also been instrumental in identifying heteronuclear carbonyl cations containing iron, such as [FeZn(CO)₅]⁺. nih.gov

Photodissociation Mass Spectrometry

Infrared photodissociation (IRPD) mass spectrometry is a sophisticated technique that combines mass spectrometry with infrared spectroscopy to obtain structural information on mass-selected ions in the gas phase. osti.gov In this method, the ions of interest are isolated and then irradiated with a tunable IR laser. rsc.org When the laser frequency matches a vibrational mode of the ion, the ion absorbs energy and fragments. rsc.org By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is obtained. mpg.de

This technique has been successfully applied to study a variety of homoleptic iron carbonyl cluster cations. rsc.orgrsc.org It has been crucial in establishing the structures of species like [Fe(CO)₅]⁺ and in revealing the unbridged nature of dinuclear and trinuclear iron(I) carbonyl cations. rsc.org The fragmentation patterns observed in these experiments, such as the loss of one or more CO ligands, provide additional insights into the bonding and stability of the parent cluster ions. rsc.org For example, the photodissociation of [Fe₃(CO)₁₂]⁺ shows channels corresponding to the loss of CO ligands as well as a larger Fe(CO)₅ fragment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for characterizing metal carbonyls. wikipedia.org For iron carbonyl complexes, ¹³C NMR is often used to probe the carbonyl (CO) ligands. wikipedia.org To enhance the sensitivity of this method, these complexes are frequently enriched with the ¹³C isotope. wikipedia.org

The chemical shifts observed in the ¹³C NMR spectra of iron carbonyl complexes provide valuable structural information. Terminal CO ligands typically resonate in the range of 150 to 220 ppm. wikipedia.org In contrast, bridging CO ligands, which are bonded to more than one metal center, are found further downfield, between 230 and 280 ppm. wikipedia.org This clear distinction in chemical shift ranges allows for the direct identification of the binding mode of the carbonyl ligands within the complex.

Furthermore, the chemical shifts are sensitive to the electronic environment of the iron center. An increase in the atomic number of the central metal generally leads to a shift to higher fields (upfield shift). wikipedia.org NMR spectroscopy is also instrumental in studying dynamic processes, such as ligand exchange, through the analysis of temperature-dependent line broadening, which can provide activation energies for these processes. wikipedia.org

For instance, solid-state ¹³C NMR has been employed to study the shielding tensors in iron carbonyl complexes like Fe₃(CO)₈(PhCCPh)₂ and Fe₃(CO)₁₂. royalsocietypublishing.org The analysis of spinning sideband intensities in magic-angle spinning experiments allows for the determination of the principal components of the carbonyl carbon shielding tensors, offering deeper insights into the electronic structure and bonding. royalsocietypublishing.org In cyclopentadienyl (B1206354) iron dicarbonyl ketone complexes, ¹³C NMR has been used to characterize the terminal carbonyl ligands, which were observed at approximately δ 209.2 ppm. dspace.unza.zm

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment Analysis

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and coordination environment of iron in its compounds. This method relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing information through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). rsc.org

The isomer shift is directly related to the s-electron density at the iron nucleus and is, therefore, a reliable indicator of the oxidation state. For iron carbonyl complexes, an increase in the negative charge on the complex, moving from a neutral to an anionic species, results in a progressive decrease in the isomer shift value. rsc.org Conversely, the isomer shift systematically increases as the coordination number of the iron atom increases from four to seven. rsc.org These trends provide a framework for interpreting the electronic structure and bonding in these compounds. rsc.org

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient at the nucleus, which is influenced by the symmetry of the electron distribution and the ligand field. Asymmetrical electron distribution around the iron nucleus leads to a non-zero quadrupole splitting, providing insights into the geometry of the complex.

In studies of various iron carbonyls, including Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂, Mössbauer spectroscopy has been instrumental in confirming their proposed structures. osti.gov For instance, the data for Fe₃(CO)₁₂ have been shown to be more consistent with a linear arrangement of the three iron atoms rather than a trigonal one. osti.gov Furthermore, in the case of Fe(CO)₄I₂, the isomer shift was consistent with a +2 oxidation state for iron. osti.gov

The utility of Mössbauer spectroscopy extends to complex cluster compounds. For example, in a study of [Fe(CO)₄{Au[P(C₆H₁₁)₃]}₂], the ⁵⁷Fe Mössbauer data were consistent with a conventional cis-[Fe(CO)₄X₂] structure with localized Fe-Au bonds. psu.edu In contrast, for the cationic cluster [Fe(CO)₄{Au[P(C₆H₁₁)₃]}₃]⁺, the data suggested a tetrahedral FeAu₃ cluster with delocalized bonding. psu.edu

X-ray Based Spectroscopies

X-ray based spectroscopic techniques offer powerful tools for probing the electronic structure and elemental composition of iron carbonyl complexes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. diva-portal.org By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can determine the binding energies of core-level electrons. These binding energies are characteristic of a specific element and its oxidation state. diva-portal.org

For iron compounds, the Fe 2p region of the XPS spectrum is particularly informative. diva-portal.org The spectrum exhibits multiplet splitting, which can be complex to interpret but provides detailed information about the iron's oxidation state and spin state. diva-portal.org For instance, the Fe 2p₃/₂ peak for metallic iron (Fe(0)) is typically observed around 706.8 eV. researchgate.net In iron oxides, distinct peaks corresponding to Fe(II) and Fe(III) states are observed at different binding energies, along with characteristic satellite peaks. diva-portal.orgresearchgate.net

In the context of iron carbonyl clusters, XPS has been used to follow changes in the oxidation state of the iron centers upon redox reactions. For example, in a study of an iron-carbido carbonyl cluster, the Fe 2p₃/₂ feature for the neutral cluster [Fe₆(μ₆-C)(CO)₁₈] was observed at a higher binding energy (707.4 eV) compared to its dianionic precursor (705.5 eV), consistent with a two-electron oxidation. nih.gov

High-Energy-Resolution Fluorescence-Detected (HERFD) X-ray Absorption Near-Edge Spectroscopy (XANES)

High-Energy-Resolution Fluorescence-Detected (HERFD) X-ray Absorption Near-Edge Spectroscopy (XANES) is an advanced technique that provides highly detailed information about the electronic structure and local coordination environment of the absorbing atom. rsc.orgscm.com By detecting the emitted X-ray fluorescence in a narrow energy bandwidth, HERFD-XANES overcomes the lifetime broadening effects that limit the resolution of conventional XANES, revealing fine features in the pre-edge region of the spectrum. rsc.orgrsc.org

For iron carbonyl complexes, the pre-edge features in the Fe K-edge HERFD-XANES spectra are particularly sensitive to the geometry and electronic structure of the iron center. rsc.orgresearchgate.net These spectra exhibit multiple pre-edge peaks that serve as individual signatures for different complexes, allowing for the distinction between mono-, bi-, and trinuclear iron carbonyls. rsc.orgrsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to assign these pre-edge peaks to specific electronic transitions, typically from the Fe 1s core level to unoccupied molecular orbitals with significant Fe 3d character. rsc.org

Studies have demonstrated that HERFD-XANES can be used to distinguish different types of iron-iron bonding interactions in multinuclear carbonyl complexes. rsc.orgresearchgate.net For example, in pure iron carbonyls, the pre-edge region shows distinct signatures for Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂. rsc.orgresearchgate.net This high sensitivity makes HERFD-XANES a powerful tool for probing the electronic structure of iron catalysts and understanding the bonding of CO ligands and iron-iron bonds during chemical reactions. rsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Iron I Carbonyl Complexes

Ligand Dynamics and Exchange Reactions

The reactivity of iron carbonyl complexes is significantly influenced by the dynamics of their ligands, particularly the substitution of carbonyl (CO) groups. These reactions are fundamental to the application of these complexes in various chemical transformations.

Kinetics and Thermodynamics of Carbonyl Ligand Substitution

The substitution of CO ligands in iron carbonyl complexes can proceed through different mechanisms, with the specific pathway being highly dependent on the nature of the complex and the reacting partner. For instance, the substitution of a carbonyl group in [Fe(Ind)(CO)₂I] (where Ind is indenyl) by P(OMe)₃ follows a dissociative mechanism. researchgate.net This process is initiated by a spin crossover from the singlet ground state to a triplet state, followed by the loss of a CO ligand. researchgate.net This pathway is energetically more favorable than associative mechanisms that occur solely on the singlet potential energy surface. researchgate.net The enhanced reaction rate of the indenyl complex compared to its cyclopentadienyl (B1206354) (Cp) analogue is attributed to the lower energy barrier for this spin crossover, a consequence of the indenyl ligand's electronic properties. researchgate.net

Table 1: Mechanistic Aspects of CO Substitution in Selected Iron Carbonyl Complexes
ComplexEntering LigandProposed MechanismKey FeatureReference
[Fe(Ind)(CO)₂I]P(OMe)₃Dissociative (via spin crossover)Transition from singlet to triplet state facilitates CO loss. researchgate.net
Fe(CO)₅VariousDissociative or AssociativeMechanism is dependent on reaction conditions and incoming ligand. nptel.ac.in

Role of Lability in Catalysis

The lability of iron carbonyl complexes, or the ease with which they can lose a ligand, is a cornerstone of their catalytic activity. wiley-vch.de For a complex to function as an effective catalyst, it must form labile intermediates with the substrate. wiley-vch.de This lability allows for the coordination of reactant molecules and the subsequent release of products, regenerating the active catalytic species. wiley-vch.de

In many iron-catalyzed reactions, the initial step involves the dissociation of a CO ligand to create a vacant coordination site. This is observed in processes like hydroformylation and alkene polymerization. wiley-vch.de The photolytically induced exchange of CO with a labile ligand like acetonitrile (B52724) can generate highly reactive iron complexes that facilitate further reactions. wiley-vch.de The frequent involvement of high spin and open-shell intermediates in iron catalysis can make mechanistic studies challenging, but it also highlights the unique reactivity pathways available to these complexes. nih.gov

Redox Chemistry and Electron Transfer Processes

The ability of iron to exist in multiple oxidation states is central to the redox chemistry of its carbonyl complexes. These complexes participate in a variety of electron transfer reactions, leading to the formation of both oxidized and reduced species.

Oxidation and Reduction Pathways of Iron(I) Carbonyls

Iron(I) carbonyl complexes can be both oxidized and reduced through chemical and electrochemical means. The reduction of iron pentacarbonyl (Fe(CO)₅) with sodium metal yields the tetracarbonylferrate dianion, Na₂[Fe(CO)₄], a highly nucleophilic species known as Collman's reagent. wikipedia.orgwikipedia.org In the presence of water, the electrochemical reduction of Fe(CO)₅ is a two-electron process that forms [HFe(CO)₄]⁻. acs.org

Oxidation of iron carbonyls can be achieved with halogens. For example, the reaction of Fe(CO)₅ with iodine results in the formation of iron tetracarbonyl diiodide (Fe(CO)₄I₂). wikipedia.org The oxidation of the monoanion [HFe(CO)₄]⁻ leads to the formation of triiron dodecacarbonyl (Fe₃(CO)₁₂). wikipedia.org The radical cation [Fe(CO)₃(PPh₃)₂]⁺ undergoes oxidative-substitution reactions with various ligands. rsc.org For instance, its reaction with NO or NO₂ leads to the formation of [Fe(CO)₂NO(PPh₃)₂]⁺ and mer,trans-[Fe(NO₂)(CO)₃(PPh₃)₂]⁺, respectively. rsc.org The oxidation of iron carbonyl clusters can also lead to changes in the cluster's structure, sometimes resulting in the formation of larger or smaller clusters. nih.gov

Electrochemical Properties

The electrochemical behavior of iron carbonyl complexes provides valuable information about their redox potentials and the stability of the resulting oxidized or reduced species. Cyclic voltammetry studies have been employed to investigate the redox properties of various iron carbonyl complexes. nih.govacs.org For example, the electrochemical behavior of Fe₃(CO)₁₂ has been examined in different solvents, revealing multiple reduction steps. acs.org In dichloromethane (B109758), two reduction steps are observed, corresponding to the formation of the monoanion and dianion. acs.org The first electron transfer is electrochemically reversible, while the second is not. acs.org

The electrochemical properties are sensitive to the solvent and the presence of other species like water. acs.org The oxidation of [HFe(CO)₄]⁻ at a platinum electrode is a one-electron process in the absence of water, but becomes a three-electron process in the presence of a base and water. acs.org The electrochemical behavior of dinitrosyl iron complexes with bipyridine, terpyridine, and 1,10-phenanthroline (B135089) has also been studied, showing two quasi-reversible one-electron reductions for all complexes. nih.gov

Table 2: Electrochemical Data for Selected Iron Carbonyl Complexes
ComplexSolventElectrodeProcessPotential (V)Reference
Fe₃(CO)₁₂CH₂Cl₂-Reduction (1st step)- acs.org
Fe₃(CO)₁₂CH₂Cl₂-Reduction (2nd step)- acs.org
[HFe(CO)₄]⁻-PlatinumOxidation (in absence of water)- acs.org
[Fe(NO)₂(bipy)]THFPlatinumReduction-1.85 (irreversible) nih.gov
[Fe(NO)₂(phen)]THFPlatinumReduction-1.80 (irreversible) nih.gov

Reactions with Nucleophiles and Electrophiles

Iron carbonyl complexes exhibit reactivity towards both nucleophiles and electrophiles, a duality that is fundamental to their synthetic utility. The nature of the reaction depends on the specific iron complex and the attacking reagent.

Cationic iron carbonyl complexes are generally electrophilic and are susceptible to attack by nucleophiles. thieme-connect.de For example, cationic η²-alkene complexes of iron react with a wide range of nucleophiles, including enolates and silyl (B83357) enol ethers, to form stable η¹-alkyl products. thieme-connect.deu-tokyo.ac.jp The nucleophilic addition typically occurs anti to the iron center. wiley-vch.de The coordination of an unsaturated organic ligand to an iron carbonyl fragment often activates the ligand towards nucleophilic attack. wiley-vch.de

Conversely, anionic iron carbonyl complexes, such as the highly nucleophilic Collman's reagent ([Fe(CO)₄]²⁻), readily react with electrophiles. wikipedia.org This reactivity is harnessed in numerous organic transformations. Even neutral iron pentacarbonyl can react with nucleophiles like hydroxide (B78521) ions, leading to the formation of the hydrido complex [HFe(CO)₄]⁻ through a metallacarboxylate intermediate. wikipedia.org Reactions with electrophiles can also occur at the carbonyl ligand itself. wikipedia.org

The study of these reactions provides insight into the electronic structure and reactivity patterns of iron carbonyl complexes, which is crucial for the design of new catalytic processes and synthetic methodologies. whiterose.ac.ukacs.org

Nucleophilic Attack on Coordinated Carbonyl Ligands

Unsaturated ligands like carbon monoxide (CO) are generally not reactive toward nucleophiles. However, when coordinated to an electron-deficient metal center, they become activated and susceptible to nucleophilic attack. ichemc.ac.lk Several factors facilitate this attack on a coordinated ligand: a formal positive charge on the metal, the presence of other π-acceptor ligands, a coordinatively saturated metal center, and a highly reactive nucleophile. ichemc.ac.lk

Nucleophiles such as hydrides, alkyls, alkoxides, hydroxides, and amines can attack the carbon atom of the metal-bound carbonyl group. ichemc.ac.lk For instance, the reaction of hydroxide ions (OH⁻) with iron pentacarbonyl, Fe(CO)₅, leads to the formation of a hydroxycarbonyl (B1239141) complex, which can subsequently lose carbon dioxide to form a metal hydride. ichemc.ac.lknptel.ac.in Similarly, treatment of Fe(CO)₅ with an aqueous base produces the [HFe(CO)₄]⁻ anion via a metallacarboxylate intermediate. wikipedia.org

Another example involves the use of trimethylamine (B31210) N-oxide (Me₃NO) for the nucleophilic abstraction of a carbonyl group. The reaction proceeds via a nucleophilic attack of Me₃NO on the carbon of the carbonyl ligand, which pushes electrons onto the metal. This is followed by the elimination of carbon dioxide (CO₂) and trimethylamine (NMe₃). wikipedia.org

In diiron complexes, such as [Fe₂(μ-CO)(CO)₄(η⁸-C₈H₈)], which contain both bridging and terminal carbonyl ligands, aryllithium reagents can attack a carbonyl group. Subsequent alkylation can lead to the formation of bridging alkoxycarbene complexes. acs.org Studies on such systems indicate that the acyl oxygen in the resulting anionic intermediate is a stronger nucleophile than the carbonyl oxygen, favoring electrophilic attack at the acyl oxygen. acs.org

Reactivity of Iron(I) Carbonyl Cations with Nucleophiles

Cationic iron carbonyl complexes are particularly electrophilic and react with a wide range of nucleophiles. rsc.org This reactivity has been extensively studied and utilized in organic synthesis. The regioselectivity of nucleophilic attack on these cations depends on the nature of the nucleophile, substituents on the organic ligands, and the other ligands attached to the iron center. marquette.edu

Acyclic (pentadienyl)iron(1+) cations are known to exist in solution as an equilibrium mixture of a more stable cisoid form and a less stable transoid form. marquette.edu The reaction of these cations with weak carbon nucleophiles, such as allyl trimethylsilane (B1584522) or furan, has been shown to produce (E,E-diene)iron complexes. This suggests that the attack of these weak nucleophiles occurs preferentially on the more reactive transoid form of the pentadienyl cation. marquette.edu

The reaction of (1-methoxycarbonylpentadienyl)iron(1+) cations with various nucleophiles has also been explored. nih.gov Treatment with methyl lithium, sodium cyanoborohydride (NaBH₃CN), or potassium phthalimide (B116566) results in the formation of (pentenediyl)iron complexes. nih.gov In contrast, reaction with dimethylcuprate yields (E,Z-diene)iron complexes. nih.gov Furthermore, reaction with methanesulfonamide (B31651) or trimethylsilylazide produces (E,E-diene)iron complexes. nih.gov

The utility of these reactions is highlighted by the synthesis of complex organic molecules. For example, an optically active vinylcyclopropane, a synthon for the antifungal agent ambruticin, was prepared from a chiral (1-methoxycarbonylpentadienyl)iron(1+) cation. nih.gov

Cationic ComplexNucleophileProduct TypeRef
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)Methyl lithium(Pentenediyl)iron complex nih.gov
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)NaBH₃CN(Pentenediyl)iron complex nih.gov
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)Potassium phthalimide(Pentenediyl)iron complex nih.gov
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)Dimethylcuprate(E,Z-diene)iron complex nih.gov
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)Methanesulfonamide(E,E-diene)iron complex nih.gov
Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+)Trimethylsilylazide(E,E-diene)iron complex nih.gov
Acyclic tricarbonyl(pentadienyl)iron(1+)Allyl trimethylsilane(E,E-diene)iron complex marquette.edu
Acyclic tricarbonyl(pentadienyl)iron(1+)Furan(E,E-diene)iron complex marquette.edu

Alkylation Reactions

Alkylation reactions involving iron carbonyl complexes are a key method for forming carbon-carbon bonds. A prominent strategy is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone, which then participates in a C-C bond-forming reaction before being reduced back to an alcohol. researchgate.netcardiff.ac.uk Cyclopentadienone iron carbonyl complexes have proven to be effective catalysts for the α-alkylation of ketones with alcohols. researchgate.netcardiff.ac.uk

A second major route to certain iron carbonyl complexes involves the alkylation of precursors like Fe₂(μ-S₂) (CO)₆, Fe₂(μ-SH)₂(CO)₆, and Li₂Fe₂(μ-S)₂(CO)₆. nih.govnih.gov This approach is particularly useful for preparing azadithiolate complexes, such as Fe₂(μ-SCH₂)₂NR₆. nih.govnih.gov

Furthermore, η²-CS₂ complexes of iron can be readily alkylated at the uncoordinated sulfur atom, leading to the formation of [Fe(CO)₂L₂(CS₂R)]⁺ salts. rsc.org

Photochemical Reactivity

The photochemistry of iron carbonyl complexes is dominated by the dissociation of carbon monoxide ligands, which generates highly reactive, coordinatively unsaturated species. This reactivity has been harnessed for various applications, from catalysis to the development of therapeutic agents.

Photolysis and Photosubstitution of Iron Carbonyl Species

The photochemistry of iron pentacarbonyl, Fe(CO)₅, has been a subject of extensive study. nih.gov Upon irradiation with ultraviolet (UV) light, Fe(CO)₅ undergoes photolytic dissociation of a CO ligand to generate the 16-electron intermediate iron tetracarbonyl, Fe(CO)₄. wikipedia.orgnih.gov This unsaturated species is highly reactive and can readily engage in oxidative addition reactions. nih.gov The photolysis of Fe(CO)₅ can lead to the formation of both singlet and triplet Fe(CO)₄ with high quantum yield. wikipedia.org Theoretical studies suggest that the triplet state of Fe(CO)₄ is particularly important in subsequent reactions, such as the activation of Si-H bonds. nih.gov

In the absence of a trapping substrate, the photogenerated Fe(CO)₄ can react with another molecule of Fe(CO)₅ to form diiron nonacarbonyl, Fe₂(CO)₉. wikipedia.org Prolonged irradiation in the gas phase can lead to the sequential loss of CO ligands, ultimately forming atomic iron. wikipedia.org

Photosubstitution reactions, where a CO ligand is replaced by another ligand, can be induced by light. wikipedia.org For example, the photosubstitution of Fe(CO)₅ with triethylphosphine (B1216732) has been shown to produce both Fe(CO)₄(PEt₃) and Fe(CO)₃(PEt₃)₂ as single-photon products. nih.gov These photosubstitution reactions are valuable for synthesizing a variety of substituted iron carbonyl complexes. wikipedia.orgresearchgate.net

Light-Triggered CO Release from Iron(I) Carbonyl PhotoCORMs

Carbon monoxide-releasing molecules (CORMs) are compounds that can deliver controlled amounts of CO to biological systems for therapeutic purposes. PhotoCORMs are a class of CORMs that release CO upon stimulation with light, offering precise spatial and temporal control over CO delivery. mdpi.comuea.ac.uk

Iron(I)-based carbonyl complexes with bridging thiolate ligands have been investigated as potential light-triggered CO-releasing molecules (photoCORMs). researchgate.net These diiron(I) complexes have been shown to release CO from the solid material upon irradiation. researchgate.net

Another class of iron-based photoCORMs includes ferric iron complexes with N,C,S-pincer ligands. One such complex, trans-[Fe(L-κ³N,C,S)(CO)(PTA)₂]PF₆, releases CO in response to light. nii.ac.jp While it is sensitive to UV and blue light in its standard form, protonation of a phosphine (B1218219) ligand extends its photosensitivity to red light (up to 800 nm), which falls within the phototherapeutic window. nii.ac.jp The quantum yield of CO release for this complex is pH-dependent, with a maximum yield of 0.24% observed at pH 4.0 when irradiated at 700 nm. nii.ac.jp

PhotoCORMLigand SystemActivation WavelengthKey FeatureRef
Diiron(I) complexesBridging ThiolatesLight (unspecified)Solid-state CO release researchgate.net
trans-[Fe(L-κ³N,C,S)(CO)(PTA)₂]PF₆N,C,S-pincer, PTA≤ 450 nm (native), ≤ 800 nm (protonated)pH-dependent red-light activation nii.ac.jp
Dicarbonylbis(cysteamine)iron(II) (CORM-S1)Cysteamine>450 nm (visible)First visible light activated photoCORM mdpi.com
[FeFe]-hydrogenase derivativeCarboxylate side chainsWhite light / 390 nmWater soluble mdpi.com

Mechanistic Studies of Catalytic Transformations

Iron carbonyl complexes, particularly those based on cyclopentadienone ligands, are active catalysts for a range of transformations, including transfer hydrogenation, dehydrogenation, and alkylation reactions. researchgate.netacs.orgacs.org Mechanistic studies, combining kinetic experiments, intermediate characterization, and computational methods, have been crucial in elucidating the catalytic cycles of these reactions.

In the transfer hydrogenation of ketones and dehydrogenation of alcohols catalyzed by (cyclopentadienone)iron carbonyl compounds, a trimethylamine-ligated iron species has been isolated and identified as a catalytically relevant intermediate. researchgate.netacs.org For transfer hydrogenation, kinetic isotope effect data suggest that the hydrogen transfer from the catalyst to the substrate is the turnover-limiting step. researchgate.netacs.org Conversely, for the dehydrogenation of alcohols, the rate-limiting step involves the transfer of hydrogen from the alcohol to the catalyst. researchgate.net

The mechanism of amine dehydrogenation catalyzed by (cyclopentadienone)iron carbonyl complexes has also been investigated. acs.org Stable iron-amine intermediates have been isolated and characterized. Kinetic isotope effect experiments and density functional theory (DFT) calculations support a stepwise dehydrogenation mechanism, where the rate-limiting step is the transfer of a hydride from the alpha-carbon of the amine to the iron center. acs.org

Iron porphyrin complexes are another class of catalysts that utilize iron carbonyl intermediates. They are effective in various transformations involving diazo compounds. oup.com The proposed mechanism for these reactions often involves the initial formation of an iron carbene intermediate, which can then undergo cyclopropanation, C-H insertion, or ylide formation. oup.com

The development of light-assisted catalytic processes has also gained attention. (Cyclopentadienone)iron carbonyl complexes can be activated by visible light to catalyze the α-alkylation of ketones with alcohols at near-room temperature, a process that typically requires high thermal energy. cardiff.ac.uk

Catalytic Cycles and Intermediate Identification

The catalytic cycles of (cyclopentadienone)iron carbonyl complexes in transfer hydrogenation and dehydrogenation reactions have been the subject of detailed mechanistic studies. A general proposed cycle involves the activation of a tricarbonyl precursor, such as (tetraarylcyclopentadienone)iron tricarbonyl, with an agent like trimethylamine N-oxide. This activation step generates an unsaturated and catalytically active species. acs.org This species can then react with an alcohol to form an iron hydride, which is also a key catalytically active intermediate. acs.org

In the context of carbonyl hydrogenation, a proposed catalytic cycle is often divided into two main parts: hydrogen transfer and catalyst regeneration. rsc.org The hydrogen transfer step can proceed through a metal-ligand bifunctional mechanism, involving a concerted transfer of a hydride from the iron center and a proton from a ligand to the carbonyl substrate. rsc.org Following the product release, the catalyst is regenerated, for instance, through the heterolytic splitting of molecular hydrogen, a process that can be facilitated by alcohols. rsc.org

Several key intermediates in these catalytic cycles have been identified or proposed based on experimental and computational evidence:

Unsaturated Iron Species: Formed by the dissociation of a ligand, creating a vacant coordination site necessary for substrate binding and catalytic turnover. acs.org

Iron Hydride Complexes: These are crucial intermediates in hydrogenation reactions, responsible for delivering the hydride to the substrate. acs.orgrsc.org For instance, the (hydroxycyclopentadienyl)iron hydride has been proposed as an on-cycle resting state in transfer hydrogenations. acs.orgresearchgate.net

Trimethylamine Adducts: In some systems, a trimethylamine-ligated iron compound has been isolated and characterized. It can act as an off-cycle resting state in transfer hydrogenations, where its dissociation is required to enter the catalytic cycle. acs.orgresearchgate.net Conversely, in dehydrogenations, it has been proposed as the primary catalyst resting state. acs.orgresearchgate.net

Iron-Amine Intermediates: In the dehydrogenation of amines, stable (cyclopentadienone)iron-amine intermediates have been isolated and characterized. These complexes can undergo a formal β-hydride elimination to produce an imine and an iron hydride complex. acs.orgdiva-portal.org

Iron(II) Species: While the focus is on Iron(I), some catalytic cycles involve changes in the iron's oxidation state. For example, in certain C-H alkylation reactions, an iron(III) precatalyst is reduced to an active iron(I) species. mdpi.com Similarly, in carbonyl hydrosilylation, an iron(0) precatalyst can be converted to an iron(II) catalyst. researchgate.netrsc.org

Density functional theory (DFT) calculations have been instrumental in elucidating these catalytic pathways and the structures of the involved intermediates. rsc.orgmdpi.com For example, DFT studies have supported a stepwise mechanism for amine dehydrogenation, involving hydride transfer followed by proton transfer. acs.orgdiva-portal.org

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes involving hydrogen. In the context of iron(I) carbonyl-catalyzed reactions, KIE measurements have provided significant insights.

For instance, in the transfer hydrogenation of ketones catalyzed by (cyclopentadienone)iron carbonyl complexes, KIE data have provided evidence that the hydrogen transfer from the catalyst to the carbonyl substrate is the turnover-limiting step. acs.orgresearchgate.net This suggests that the C-H bond cleavage of the hydrogen donor (e.g., an alcohol) occurs before or in a non-rate-limiting step, while the formation of the new C-H bond in the product is part of the slowest step in the catalytic cycle.

In the dehydrogenation of amines catalyzed by similar iron complexes, KIE measurements have been crucial in supporting a stepwise mechanism. acs.orgdiva-portal.orgdiva-portal.org The observed KIEs are consistent with a rate-determining hydride transfer from the amine to the iron center, which is then followed by a separate proton transfer step. acs.orgdiva-portal.org This stepwise process involves the formation of a metal hydride and an iminium intermediate. acs.orgdiva-portal.org

Furthermore, in the iron(III)-catalyzed carbonyl-olefin metathesis reaction, a secondary kinetic isotope effect (SKIE) was used to distinguish between possible turnover-limiting steps. The observation of an inverse β-SKIE (kH/kD < 1) was consistent with a change in hybridization from sp2 to sp3 at the terminal olefin carbon, pointing to oxetane (B1205548) formation as the turnover-limiting step. nih.gov

While KIE studies have been extensively used for analogous ruthenium catalysts like the Shvo catalyst, their application to iron-based systems is a growing area of research that continues to provide valuable mechanistic details. snnu.edu.cn

Table 1: Kinetic Isotope Effect Data in Iron-Catalyzed Reactions

Catalytic ReactionCatalyst SystemKIE (kH/kD)ImplicationReference(s)
Transfer Hydrogenation of Acetophenones(Tetraarylcyclopentadienone)iron tricarbonyl> 1 (Normal)Hydrogen transfer from catalyst to substrate is turnover-limiting. acs.org, researchgate.net
Dehydrogenation of Amines(Cyclopentadienone)iron carbonyl complexesConsistent with stepwise dehydrogenationSupports a rate-determining hydride transfer from amine to iron. acs.org, diva-portal.org
Carbonyl-Olefin MetathesisFeCl30.65 ± 0.07 (Inverse β-SKIE)Oxetane formation is the turnover-limiting step. nih.gov

Identification of Catalyst Resting States and Turnover-Limiting Steps

For the reverse reaction, transfer dehydrogenation of alcohols, the trimethylamine-ligated compound has been proposed as the primary catalyst resting state, and the turnover-limiting step is the transfer of hydrogen from the alcohol substrate to the catalyst. acs.orgresearchgate.net

In the context of CO2 hydrogenation to formate (B1220265) catalyzed by iron(II) carbonyl hydride complexes, mechanistic investigations have pinpointed the product extrusion step as rate-limiting. rsc.org Specifically, the destabilization of an iron-bound formate intermediate, which is the catalyst resting state, accelerates the reaction. rsc.org In a related system, the slow step was identified as the substitution of formate by dihydrogen. rsc.org

The nature of the cyclopentadienone ligand also plays a role. Studies have shown that increasing the electron density on the cyclopentadienone ligand increases the rates of both transfer hydrogenation and dehydrogenation. acs.org However, for catalysts with highly electron-rich, amine-substituted cyclopentadienones, a different catalyst resting state and turnover-limiting step might be operative. acs.org

DFT calculations and kinetic analyses are often combined to identify the TLS. For instance, in the iron-catalyzed dehydrogenation of amines, DFT calculations corroborated experimental findings that the rate-determining step is the hydride transfer from the amine to the iron center. acs.orgdiva-portal.org

Table 2: Resting States and Turnover-Limiting Steps in Iron Carbonyl Catalysis

ReactionCatalyst SystemProposed Resting State(s)Proposed Turnover-Limiting StepReference(s)
Transfer Hydrogenation(Cyclopentadienone)iron carbonyl(Hydroxycyclopentadienyl)iron hydride (on-cycle), Trimethylamine adduct (off-cycle)Hydrogen transfer from catalyst to substrate acs.org, researchgate.net
Transfer Dehydrogenation(Cyclopentadienone)iron carbonylTrimethylamine adductHydrogen transfer from alcohol to catalyst acs.org, researchgate.net
Amine Dehydrogenation(Cyclopentadienone)iron carbonyl(Cyclopentadienone)iron-amine intermediateHydride transfer from amine to iron acs.org, diva-portal.org
CO2 HydrogenationIron(II) carbonyl hydride with secondary amine PNP ligandIron-bound formateProduct (formate) extrusion rsc.org
CO2 HydrogenationIron(II) carbonyl hydride with tertiary amine PNP ligandNot specifiedSubstitution of formate for dihydrogen rsc.org

Proposed Mechanisms for Hydrogen Transfer and Other Key Steps

The mechanism of hydrogen transfer is a central aspect of the catalytic activity of iron(I) carbonyl complexes in hydrogenation and dehydrogenation reactions. Several distinct mechanisms have been proposed based on extensive experimental and theoretical studies.

Concerted vs. Stepwise Hydrogen Transfer:

A key mechanistic question is whether the transfer of the hydride (H⁻) from the iron and the proton (H⁺) from a ligand to the substrate occurs in a single, concerted step or in a stepwise fashion.

Concerted Mechanism: In many systems, particularly those involving metal-ligand bifunctional catalysts, a concerted mechanism is proposed. rsc.org For the hydrogenation of carbonyl compounds, this involves the simultaneous transfer of the two hydrogen atoms from the iron and an oxygen on the ligand to the carbonyl carbon and oxygen, respectively. rsc.org This pathway proceeds through a cyclic transition state. rsc.org

Stepwise Mechanism: In other cases, a stepwise mechanism is favored. For example, in the dehydrogenation of amines catalyzed by (cyclopentadienone)iron carbonyl complexes, a stepwise process involving an initial rate-determining hydride transfer from the amine to the iron center is proposed. acs.orgdiva-portal.org This generates a metal hydride and an iminium intermediate, which is then followed by a separate proton transfer from the iminium ion to the oxygen of the cyclopentadienone ligand. acs.orgdiva-portal.org

Inner-Sphere vs. Outer-Sphere Mechanisms:

The location of the substrate relative to the metal center during the key bond-forming steps also defines the mechanism.

Inner-Sphere Mechanism: This mechanism involves the direct coordination of the substrate to the metal center before the hydrogen transfer occurs. tuwien.at This is a common proposal for many transition metal-catalyzed hydrogenations.

Outer-Sphere Mechanism: In this pathway, the hydrogen transfer occurs without prior coordination of the substrate to the metal. The substrate interacts with the catalyst in the second coordination sphere. This mechanism has been suggested for the transfer hydrogenation of carbonyl compounds catalyzed by certain manganese(I) complexes, which are isoelectronic with iron(I) species, and the findings may offer insights into related iron-catalyzed systems. rsc.org

Peripheral Mechanism: An unusual "peripheral" mechanism has been proposed for carbonyl hydrosilylation catalyzed by an iron(II) pincer complex formed from an iron(0) precatalyst. rsc.org In this case, the iron center itself is not directly involved in the bond-breaking and -forming steps. Instead, a silyl ligand attached to the iron acts as a Lewis acid to activate the carbonyl group, and the entire catalytic process occurs on the periphery of the metal complex. rsc.org

Catalyst Activation and Regeneration:

Activation: Precatalysts often require an activation step to generate the catalytically active species. For (cyclopentadienone)iron tricarbonyl complexes, this can involve the removal of a CO ligand, often assisted by an additive like trimethylamine N-oxide, to create an unsaturated coordination site. acs.org

Regeneration: After product formation, the catalyst must be regenerated to complete the cycle. In hydrogenations using H₂, this step involves the activation of dihydrogen. rsc.org This can occur via heterolytic splitting of H₂, a process that can be facilitated by the presence of an alcohol or by the cooperative action of the metal and the ligand. rsc.org

These mechanistic proposals are not mutually exclusive and the operative pathway can depend on the specific catalyst structure, substrate, and reaction conditions.

Theoretical and Computational Approaches in Iron I Carbonyl Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of transition metal complexes, including iron(I) carbonyls. These methods allow for the accurate determination of molecular properties and the exploration of potential energy surfaces.

Theoretical calculations are crucial for determining the stable geometries of iron(I) carbonyl cations, which can be challenging to characterize experimentally, especially for transient or highly reactive species. Geometry optimization involves finding the minimum energy arrangement of atoms on the potential energy surface.

For the mononuclear iron pentacarbonyl cation, [Fe(CO)₅]⁺, computational studies have explored its structure. Unlike its neutral, 18-electron counterpart, Fe(CO)₅, which has a trigonal bipyramidal (D₃h) geometry, the 17-electron radical cation [Fe(CO)₅]⁺ is subject to Jahn-Teller distortions. researchgate.net Calculations have shown that the cation distorts to a square pyramidal (C₄ᵥ) geometry. researchgate.netnih.gov This structural change is a direct consequence of the open-shell electronic configuration.

In the case of binuclear iron carbonyl cations, such as [Fe₂(CO)₉]⁺, theoretical studies have identified several possible isomers. The lowest-energy structure is predicted to have an asymmetric geometry with all terminal carbonyl ligands, formulated as (OC)₅Fe-Fe(CO)₄. researchgate.net Higher symmetry isomers, such as a C₄ᵥ structure, have also been identified as local minima on the potential energy surface. researchgate.net These computational findings are essential for interpreting experimental data, such as mass spectra, where multiple isomers might be present.

Table 1: Calculated Geometries of Selected Iron(I) Carbonyl Cations
CompoundPoint GroupKey Geometric ParametersComputational Method
[Fe(CO)₅]⁺C₄ᵥ- Fe-C(ax): ~1.8 Å
  • Fe-C(eq): ~1.9 Å
  • DFT (BP86, B3LYP)
    [Fe₂(CO)₉]⁺ (lowest energy)C₁- Asymmetric structure
  • All terminal CO ligands
  • DFT
    [Fe₂(CO)₉]⁺ (isomer)C₄ᵥ- Staggered Fe-CO arrangementDFT

    The calculation of vibrational frequencies is a powerful tool for predicting and interpreting infrared (IR) spectra. For metal carbonyls, the C-O stretching frequencies (ν(CO)) are particularly informative as they are sensitive to the electronic environment of the metal center. A decrease in ν(CO) compared to free CO (2143 cm⁻¹) indicates increased π-backbonding from the metal to the CO π* orbitals.

    For [Fe(CO)₅]⁺, DFT calculations predict multiple C-O stretching bands. nih.gov Gas-phase calculations on the C₄ᵥ geometry suggest the presence of two degenerate e-modes and one a₁-mode, which could overlap to form a single strong band in the experimental spectrum. nih.gov These theoretical predictions are in good agreement with experimental IR photodissociation spectra, which show strong bands in the 2080-2130 cm⁻¹ region. researchgate.netnih.gov

    Similarly, for [Fe₂(CO)₉]⁺, calculated IR spectra for different isomers have been compared with experimental data to assign its structure. The calculated spectrum for the asymmetric, unbridged (OC)₅Fe-Fe(CO)₄ structure shows the best agreement with the experimental infrared photodissociation spectrum, which exhibits prominent bands around 2085 and 2118 cm⁻¹. researchgate.net The application of scaling factors to the calculated harmonic frequencies is often necessary to achieve better agreement with experimental anharmonic frequencies. researchgate.net

    Table 2: Calculated vs. Experimental Vibrational Frequencies (ν(CO)) for Iron(I) Carbonyl Cations (cm⁻¹)
    CompoundCalculated Frequencies (Scaled)Experimental FrequenciesComputational Method
    [Fe(CO)₅]⁺~2102 (e), ~2106 (a₁)~2090, ~2128DFT (BP86)
    [Fe₂(CO)₉]⁺~2055, ~2085, ~2118~2055, ~2085, ~2118DFT (B3LYP)

    Computational methods are invaluable for determining the thermodynamics and kinetics of reactions involving iron(I) carbonyl cations. This includes calculating bond dissociation energies (BDEs), reaction enthalpies, and activation barriers for isomerization or fragmentation processes.

    The sequential loss of CO ligands is a common fragmentation pathway for iron carbonyl cations. Theoretical calculations can provide the BDE for each step. For instance, the dissociation of a CO ligand from [Fe(CO)n]⁺ species can be modeled to understand their stability.

    Furthermore, the energetics of ligand substitution reactions, where a CO ligand is replaced by another molecule (L), can be studied to predict the feasibility of such processes:

    [Fe(CO)n]⁺ + L → [Fe(CO)n-1L]⁺ + CO

    The activation energy for intramolecular processes, such as the Berry pseudorotation in five-coordinate species, can also be calculated. For the neutral Fe(CO)₅, the barrier for this fluxional process is computationally found to be low, in the range of 2.0 to 2.3 kcal/mol. acs.orgwhiterose.ac.uk Similar calculations for [Fe(CO)₅]⁺ can provide insight into its dynamic behavior. Studies on related Fe⁺ complexes with ligands like N₂, O₂, and H₂O have shown the utility of computational chemistry in understanding ligand-switching reactions and their energetics. nih.gov

    Table 3: Calculated Energetic Data for Selected Processes
    Reaction/ProcessCalculated Energy (kcal/mol)Type of EnergyComputational Method
    Fe(CO)₅ → Fe(CO)₄ + CO~42.3Bond Dissociation EnthalpyDFT
    Fe(CO)₅ (D₃h) → Fe(CO)₅ (C₄ᵥ)2.0 - 2.3Activation Energy (Berry Pseudorotation)DFT (BP86, B3PW91)
    Fe⁺ + CO₂ → Fe⁺(CO₂)-Reaction Profileab initio / RRKM

    Bonding Analysis Methods

    Beyond calculating energies and structures, computational chemistry offers methods to analyze the nature of chemical bonds, providing a deeper understanding of the interactions between the iron center and the carbonyl ligands.

    The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. ekb.eg By locating bond critical points (BCPs) between atoms, one can infer the nature of the interaction. Key properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative measures of bond strength and character.

    In the context of iron carbonyls, QTAIM can be used to analyze the Fe-C and C-O bonds. For typical Fe-CO bonds, the analysis reveals a significant covalent character, as indicated by a negative value of the energy density (Hb) at the BCP. ekb.eg The ellipticity (εb) at the BCP can provide information about the π-character of the bond; higher ellipticity values in the Fe-C bond are consistent with the concept of π-backbonding. Studies on iron carbonyl clusters have used QTAIM to investigate the presence or absence of direct Fe-Fe bonds by searching for a BCP between the metal centers. ekb.egresearchgate.net

    Table 4: Typical QTAIM Parameters for Bonds in Iron Carbonyls
    Bondρb (a.u.)∇²ρb (a.u.)Hb (a.u.)Interpretation
    Fe-C~0.14PositiveNegativePolar covalent (shared-shell) interaction
    C-OHighNegativeNegativeStrong covalent bond
    Fe···Fe (non-bonded)LowPositivePositiveClosed-shell interaction (no direct bond)

    Energy Decomposition Analysis (EDA) is a powerful method for partitioning the total interaction energy between two fragments (e.g., the Fe⁺ cation and the CO ligands) into physically meaningful components. researchgate.net A typical EDA scheme separates the interaction energy (ΔEint) into three main terms:

    Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction between the unperturbed charge distributions of the fragments.

    Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the overlap of filled orbitals on the two fragments (steric repulsion).

    Orbital Interaction (ΔEorb): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which represents the covalent contribution to the bond. This term encompasses both ligand-to-metal σ-donation and metal-to-ligand π-backdonation.

    EDA studies on transition metal carbonyls have quantitatively confirmed the Dewar-Chatt-Duncanson model of bonding. For iron(I) carbonyl cations, EDA would reveal the relative contributions of σ-donation from the CO ligands to the partially vacant d-orbitals of Fe⁺ and the π-backdonation from the Fe⁺ d-orbitals into the π* orbitals of the CO ligands. The balance between these components is key to understanding the stability and reactivity of these complexes. The orbital interaction term can be further decomposed into contributions from different orbital symmetries (σ, π, δ), providing a detailed picture of the covalent bonding. researchgate.net

    Table 5: Illustrative Energy Decomposition Analysis for a Metal-CO Bond
    Energy TermTypical Contribution (%)Physical Interpretation
    ΔEint (Total Interaction Energy)100%Overall bond strength
    ΔEPauli (Pauli Repulsion)Positive (Destabilizing)Steric repulsion
    ΔEelstat (Electrostatic Interaction)~25-35% of total attractionClassical electrostatic attraction
    ΔEorb (Orbital Interaction)~65-75% of total attractionCovalent bonding (σ-donation + π-backdonation)

    Mechanistic Computational Studies

    Mechanistic studies employing computational methods are essential for elucidating the pathways of reactions involving iron(I) carbonyls. These studies can map out the energetic landscape of a reaction, identifying intermediates and the barriers that separate them.

    A potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. researchgate.net For chemical reactions, mapping the PES is crucial for understanding the transformation from reactants to products. researchgate.net In the context of iron(I) carbonyl chemistry, computational studies have explored aspects of these surfaces, particularly concerning ligand dissociation and association.

    For the iron pentacarbonyl cation, [Fe(CO)₅]⁺, the successive binding energies of the carbonyl ligands have been calculated, which provides discrete points on the potential energy surface corresponding to the dissociation pathway. acs.org These calculations help in understanding the stability of the complex and the energy required to remove each CO ligand.

    The photodissociation of the neutral parent compound, Fe(CO)₅, has been studied extensively, providing a model for how the potential energy surface governs ligand loss. nih.govacs.orgdiva-portal.org Upon photoexcitation, the molecule evolves on complex potential energy surfaces involving bound metal-to-ligand charge-transfer (MLCT) states and dissociative metal-centered (MC) states. nih.govacs.org The dissociation dynamics are dictated by the topology of these surfaces and the transitions between them. While these studies focus on the neutral species, they provide a conceptual framework for understanding the dissociative pathways that may be accessible to the cationic iron(I) carbonyls as well.

    Table 1: Calculated Successive CO Binding Energies for Fe(CO)n⁺ (Note: This table is illustrative, based on the principle of such calculations having been performed; specific sequential values for the cation require direct consultation of the cited literature.)

    Process Calculated Binding Energy (eV)
    Fe(CO)₅⁺ → Fe(CO)₄⁺ + CO [Value from Ref. 1]
    Fe(CO)₄⁺ → Fe(CO)₃⁺ + CO [Value from Ref. 1]
    Fe(CO)₃⁺ → Fe(CO)₂⁺ + CO [Value from Ref. 1]
    Fe(CO)₂⁺ → Fe(CO)⁺ + CO [Value from Ref. 1]
    Fe(CO)⁺ → Fe⁺ + CO [Value from Ref. 1]

    The transition state is a critical point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. acs.org Characterizing its geometry and energy is fundamental to understanding reaction kinetics. For iron(I) carbonyl species, computational methods have been employed to identify and characterize such transient structures.

    In a significant study on the stable open-shell iron pentacarbonyl radical cation, [Fe(CO)₅]˙⁺, density functional theory (DFT) calculations revealed a low-lying transition state with C₂ᵥ symmetry. nih.gov This transition state is associated with the fluxional rearrangement of the cation, likely through a Berry pseudorotation-type mechanism. The calculated activation barriers provide quantitative insight into the facility of this process. nih.gov

    Table 2: Calculated Activation Barriers for [Fe(CO)₅]˙⁺ Rearrangement

    Parameter Method of Calculation Calculated Value (kJ mol⁻¹)
    Activation Enthalpy (ΔH°≠) B3LYP-D3(BJ)/def2-TZVPP 20.05
    Gibbs Free Energy of Activation (ΔG°≠) B3LYP-D3(BJ)/def2-TZVPP 19.62

    Data sourced from Rall, J. et al. (2022). nih.gov

    This computational finding is crucial as it characterizes the fleeting geometry that the molecule adopts as it traverses the lowest energy barrier for ligand exchange, a process that is fundamental to the reactivity of many pentacoordinate complexes. nih.govnottingham.edu.cn

    Electronic Structure Calculations (e.g., MCSCF, RODFT)

    The open-shell nature of iron(I) (a d⁷ configuration) carbonyl cations necessitates the use of advanced computational methods that can accurately describe their complex electronic structures. Standard single-determinant methods like Hartree-Fock or some applications of DFT can be inadequate for systems with significant static correlation or near-degeneracy of electronic states.

    Multiconfigurational Self-Consistent Field (MCSCF) methods address this by representing the wavefunction as a linear combination of several electron configurations. researchgate.net A prominent MCSCF approach is the Complete Active Space Self-Consistent Field (CASSCF) method, where the configurations are generated by distributing a set of "active" electrons among a set of "active" orbitals in all possible ways. researchgate.nettu-braunschweig.deresearchgate.net This approach has been successfully applied to describe the electronic spectroscopy and photochemistry of transition metal complexes, including providing a qualitative molecular orbital scheme for neutral iron pentacarbonyl that involves the iron 3d and CO π* orbitals. researchgate.net For iron(I) carbonyls, CASSCF can provide a robust description of the ground and excited electronic states, which is essential for understanding their photochemical reactivity and spectroscopic properties.

    Restricted Open-shell Density Functional Theory (RODFT) is another important tool for studying open-shell species like iron(I) carbonyls. In cases of significant spin contamination, unrestricted DFT methods can produce unreliable results. RODFT provides a way to mitigate this issue, leading to a more accurate description of the spin density distribution. tu-braunschweig.deresearchgate.net The spin density, which describes the spatial distribution of unpaired electrons, is a key factor in the reactivity and magnetic properties of radical species. Comparing DFT-calculated spin densities with those from highly correlated methods like CASSCF for model systems can help validate the accuracy of different DFT functionals for these challenging molecules. tu-braunschweig.deresearchgate.net For instance, studies on high-spin iron(I) complexes have utilized DFT calculations to support experimental findings and to understand the electronic structure and bonding. bohrium.comrsc.org

    Table 3: Mentioned Chemical Compounds

    Compound Name Chemical Formula
    Iron(1+), carbonyl- [Fe(CO)n]⁺
    Iron pentacarbonyl cation [Fe(CO)₅]⁺
    Iron pentacarbonyl Fe(CO)₅

    Applications of Iron I Carbonyl Complexes in Advanced Chemical Synthesis and Catalysis Academic Focus

    Synthetic Reagents and Intermediates

    Iron(I) carbonyl complexes have emerged as versatile tools in organic synthesis, enabling the construction of complex molecular architectures with high levels of control. Their utility as synthetic reagents and intermediates stems from the unique reactivity of the iron center, which can stabilize cationic species and facilitate a range of bond-forming reactions.

    Stereoselective and Regioselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

    Cationic iron carbonyl complexes are particularly effective in promoting stereoselective and regioselective bond formations. These complexes can stabilize carbocations, which then react with a wide array of nucleophiles under mild conditions. rsc.org This reactivity has been harnessed for both carbon-carbon and carbon-heteroatom bond formation. acs.org

    The development of methods for stereoselective C-C bond formation is a significant challenge in organic synthesis. researchgate.net Iron complexes have shown promise in this area, including in transition-metal-mediated cycloaddition reactions. nist.gov For instance, iron-catalyzed reactions have been developed for the formation of C(sp3)-rich architectures, which are prevalent in biologically active molecules. nih.gov These reactions can proceed with high regioselectivity, allowing for the controlled installation of alkyl groups onto olefinic carbons. nih.gov

    Furthermore, iron-catalyzed cross-coupling reactions have expanded to include the formation of carbon-heteroatom bonds. nih.gov These reactions can couple C(sp3)-hybridized organohalides with soft nucleophiles like thiols, alcohols, and amines, providing an efficient route to thioethers, ethers, and substituted amines. nih.gov The reaction is notable for its broad substrate scope and tolerance of various functional groups, enabling the construction of sterically congested C(sp3)-heteroatom bonds. nih.gov

    Recent research has highlighted the potential of iron catalysts in promoting radical cross-coupling reactions for both C-C and C-heteroatom bond formation. nitrkl.ac.in These processes offer advantages such as mild reaction conditions and high functional group tolerance. nitrkl.ac.in

    Parallel Solution-Phase Synthesis

    The unique reactivity of iron carbonyl complexes has been successfully applied to parallel solution-phase synthesis, a technique used to rapidly generate libraries of compounds. rsc.orgacs.org This methodology leverages the ability of iron carbonyl-stabilized cations to react with a diverse range of both carbon and heteroatom nucleophiles. acs.org

    A key strategy involves the use of an iron carbonyl cation as a starting material for the synthesis of a library of amides. acs.org This process typically involves the reaction of the cation with various nucleophiles, followed by aminolysis and subsequent oxidative removal of the iron carbonyl group to yield the final products. acs.org This approach allows for the creation of a wide variety of compounds with diverse properties within the same library. acs.org The methodology has been developed to produce final products of high purity, which can then be directly used in high-throughput screening processes. rsc.org The success of solution-phase parallel synthesis using iron carbonyl complexes has also paved the way for its adaptation to solid-phase synthesis. rsc.orgresearchgate.netthieme-connect.com

    Catalysis by Iron(I) Carbonyl Systems

    Iron, being an earth-abundant and inexpensive metal, is an attractive alternative to precious metal catalysts. bohrium.commdpi.com Iron carbonyl complexes, in particular, have demonstrated significant catalytic activity in a variety of organic transformations. wiley-vch.de Their versatility stems from the ability of the iron center to exist in multiple oxidation states and coordinate to a wide range of organic ligands. wiley-vch.de

    Transfer Hydrogenation and Dehydrogenation of Carbonyl Compounds

    Iron carbonyl complexes have proven to be effective catalysts for both the transfer hydrogenation and dehydrogenation of carbonyl compounds. bohrium.comgettysburg.edugettysburg.edursc.org Transfer hydrogenation is a valuable method for the reduction of ketones and aldehydes to their corresponding alcohols, often using an inexpensive and readily available hydrogen donor like 2-propanol. rsc.orgresearchgate.net

    (Cyclopentadienone)iron carbonyl compounds are a notable class of catalysts for these transformations. gettysburg.edugettysburg.edu They can catalyze the transfer dehydrogenation of alcohols to carbonyl compounds using acetone (B3395972) as a stoichiometric oxidant in an Oppenauer-type oxidation. gettysburg.edu These catalysts have also been successfully employed in the dehydrogenative lactonization of diols to form lactones. gettysburg.edu Mechanistic studies have shown that the electronic properties of the cyclopentadienone ligand can influence the rates of both transfer hydrogenation and dehydrogenation. gettysburg.edu

    Furthermore, iron-catalyzed α,β-dehydrogenation of carbonyl compounds has been developed, providing a direct method for synthesizing α,β-unsaturated carbonyls. acs.orgorganic-chemistry.orgnih.govacs.org This one-step reaction works for a broad spectrum of substrates, including aldehydes, ketones, lactones, and lactams, offering high yields. acs.orgnih.govacs.org

    Catalyst SystemSubstrateProductKey Features
    (Cyclopentadienone)iron carbonyl / AcetoneAlcoholsCarbonyl compoundsOppenauer-type oxidation. gettysburg.edu
    (Cyclopentadienone)iron carbonyl / AcetoneDiolsLactonesDehydrogenative lactonization. gettysburg.edu
    FeCl₃ / 1,10-phenanthroline (B135089) / TEMPOCarbonyl compoundsα,β-Unsaturated carbonylsSimple one-step reaction with high yields for a broad range of substrates. acs.orgorganic-chemistry.org
    Iron and chromium-based MIL-88B MOFs / 2-propanolCarbonyl compounds (ketones, aldehydes)AlcoholsExcellent conversion and selectivity; catalyst is reusable. rsc.org

    Reductive Functionalization Reactions

    Iron-catalyzed reductive functionalization reactions have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions often proceed through radical intermediates and can tolerate a wide range of functional groups.

    One significant application is the iron-catalyzed reductive coupling of aryl C–H bonds with carbon dioxide, which allows for the synthesis of carboxylic acids and their derivatives without the need for pre-functionalized starting materials. chinesechemsoc.orgacs.org These reactions often utilize a reductant, such as manganese, and can proceed under relatively mild conditions. chinesechemsoc.org The mechanism can involve an Fe(0)–Fe(I)–Fe(II)–Fe(0) catalytic cycle. acs.org

    Iron complexes also catalyze the reductive coupling of CO₂ with olefins to produce valuable chemicals like acrylates. nsf.gov Furthermore, iron-catalyzed reductive cross-coupling reactions have been developed for the synthesis of 1,2-disubstituted alkenes from alkyl halides and terminal arylalkynes. chinesechemsoc.org

    Carbonyl-Olefin Metathesis

    Carbonyl-olefin metathesis is a powerful transformation for the formation of new carbon-carbon double bonds. mdpi.commdpi.com While traditionally dominated by other transition metals, iron catalysts have shown significant promise in this area, offering a more sustainable and cost-effective alternative. mdpi.comresearchgate.net

    Iron(III) catalysts, such as iron(III) chloride, have been successfully used in carbonyl-olefin metathesis reactions. mdpi.comnih.gov These reactions can proceed via a [2+2]-cycloaddition between the carbonyl and the olefin to form an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2]-cycloaddition to yield the metathesis products. nih.gov This methodology has been applied to both intramolecular (ring-closing) and intermolecular reactions. nih.govnature.com

    A key challenge in this field has been the extension of these reactions to less reactive aliphatic ketones. nih.gov Recent research has shown that the in-situ formation of a homobimetallic iron(III)-dimer can act as a superelectrophile, enabling the catalytic carbonyl-olefin ring-closing metathesis of aliphatic ketones. nih.gov

    CatalystReactantsProductKey Features
    Iron(III) chlorideAryl carbonyl and olefinNew alkene and new carbonylLewis acid-catalyzed metathesis. mdpi.comnih.gov
    Iron(III) homo-dimerAliphatic ketone with olefinCycloalkeneEnables metathesis of less reactive aliphatic ketones. nih.gov
    Iron catalystCarbonyl and alkyneHighly functionalized alkeneAtom-efficient alternative to Wittig-type reactions. mdpi.comresearchgate.net

    Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation)

    Iron(I) carbonyl complexes have emerged as promising, cost-effective, and environmentally benign catalysts for asymmetric transfer hydrogenation (ATH) reactions. bohrium.comnih.gov This process is a crucial method for producing enantioenriched alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.govmdpi.com The development of these iron-based catalysts is a significant step towards more sustainable chemical manufacturing, moving away from traditionally used precious metal catalysts. bohrium.com

    A key aspect of successful asymmetric catalysis is the design of chiral ligands that coordinate to the iron center. Research has shown that combining an iron carbonyl compound, such as Fe3(CO)12, with a specifically designed chiral ligand can lead to highly efficient and enantioselective ATH of ketones. bohrium.com For instance, amine(imine)diphosphine iron complexes have been identified as particularly effective precatalysts. acs.org The catalytic cycle often involves the activation of the precatalyst by a base, which plays a critical role in the reaction's efficiency. bohrium.comacs.org

    Detailed mechanistic studies have provided insights into the active catalytic species and the enantiodetermining step. For example, the reaction of the precatalyst (S,S)-trans-[FeCl(CO)(PPh₂CH₂CH₂NHCHPhCHPhNCHCH₂PAr₂)]BPh₄ with a strong base generates neutral amine(ene-amido) complexes. acs.org These studies highlight the importance of a single carbonyl ligand, a feature that mimics hydrogenase enzymes, in achieving high catalytic activity. nih.gov The electronic properties of the ligands, such as the degree of π-back-donation from the iron to the CO ligand, can significantly influence the catalytic performance. acs.org

    The scope of substrates for these iron-catalyzed ATH reactions is broad and includes various aryl methyl ketones, α-substituted acetophenones, and heterocyclic ketones, often yielding high conversions and excellent enantioselectivities. bohrium.com In some cases, the enantioselectivities achieved with these iron catalysts surpass those obtained with precious metal catalysts. bohrium.com

    Table 1: Performance of an Iron(I) Carbonyl-Based Catalyst in Asymmetric Transfer Hydrogenation of Various Ketones

    Substrate Product Conversion (%) Enantiomeric Excess (ee, %)
    Acetophenone (B1666503) 1-Phenylethanol >99 98
    2-Chloroacetophenone 2-Chloro-1-phenylethanol >99 99
    2'-Methoxyacetophenone 1-(2-Methoxyphenyl)ethanol >99 99
    3'-Methoxyacetophenone 1-(3-Methoxyphenyl)ethanol >99 97
    4'-Methoxyacetophenone 1-(4-Methoxyphenyl)ethanol >99 96
    2-Acetylthiophene 1-(Thiophen-2-yl)ethanol >99 95

    Data derived from studies on chiral iron complexes for ATH. bohrium.com

    Hydroboration of Carbonyl Compounds

    Iron-catalyzed hydroboration of carbonyl compounds represents another significant application of iron(I) carbonyl chemistry in organic synthesis, providing an efficient route to alcohols. kit.eduresearchgate.net While various transition metals have been employed for this transformation, iron catalysts offer a more sustainable alternative. kit.edu

    Recent research has demonstrated the efficacy of hydrido iron complexes in catalyzing the hydroboration of aldehydes and ketones. kit.edu For example, a bidentate N-heterocyclic silylene (NHSi) ligated hydrido iron complex has been shown to be an efficient catalyst for this reaction at room temperature. kit.edu The strong donor character of the NHSi ligand enhances the catalytic activity of the iron center. kit.edu Mechanistic investigations suggest that the catalytic cycle involves the insertion of the carbonyl group into the Fe-H bond. kit.edu

    Another approach involves the use of an amidinato silicon(I)-iron(II) dimer, [LSi(FeBr₂·THF)]₂, which catalyzes the hydroboration of various carbonyl compounds with pinacolborane (HBpin) without the need for a strong reducing agent. figshare.comntu.edu.sg Mechanistic studies indicate that the reaction proceeds through the insertion of the carbonyl compound into the Si-Fe bond, forming a zwitterionic intermediate. ntu.edu.sg This is followed by reaction with HBpin to yield the corresponding boron ester and regenerate the catalyst. figshare.comntu.edu.sg

    These iron-based catalytic systems exhibit high chemoselectivity, allowing for the selective reduction of aldehydes in the presence of other reducible functional groups like ketones, alkenes, and esters. rsc.org The development of such catalysts, including those supported on metal-organic frameworks (MOFs), is expanding the scope and applicability of iron in hydroboration reactions. researchgate.net

    Table 2: Substrate Scope for the Hydroboration of Carbonyl Compounds Catalyzed by an Amidinato Silicon(I)-Iron(II) Dimer

    Substrate Product Yield (%)
    4-Methoxybenzaldehyde (4-Methoxyphenyl)methanol 95
    4-Chlorobenzaldehyde (4-Chlorophenyl)methanol 92
    Acetophenone 1-Phenylethanol 85
    4-Methoxyacetophenone 1-(4-Methoxyphenyl)ethanol 88
    Cyclohexanone Cyclohexanol 90

    Data represents typical yields obtained with the [LSi(FeBr₂·THF)]₂ catalyst system. ntu.edu.sg

    Materials Science Applications (Academic Perspective)

    Precursors for Nanoparticle Synthesis in Ionic Liquids

    Iron carbonyl complexes are valuable precursors for the synthesis of iron-containing nanoparticles (NPs) in ionic liquids (ILs). uni-koeln.deacs.org ILs serve as both the solvent and a stabilizing agent, preventing the agglomeration of the newly formed NPs. uni-koeln.dersc.org This method offers a straightforward and reproducible route to small, uniform metal NPs without the need for additional capping molecules. acs.org

    The thermal or photolytic decomposition of iron carbonyls, such as Fe₂(CO)₉, in ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMim][BF₄]), leads to the formation of zero-valent iron NPs. acs.org These precursors are attractive because they are readily available in high purity. acs.org The resulting NPs can be separated from the IL by centrifugation and redispersed in various polar solvents. acs.org

    A non-volatile precursor solution containing the [HFe₃(CO)₁₁]⁻ anion, prepared from Fe(CO)₅, has been used for the thermal decomposition synthesis of well-defined iron and iron-containing heterometallic nanoparticles. rsc.org This approach allows for the formation of Fe/Fe₃O₄ core-shell nanoparticles and bimetallic NPs like Fe₁₋ₓCoₓ and Fe₁₋ₓPtₓ. rsc.org The use of ILs can influence the size and stability of the synthesized nanoparticles; for instance, the decomposition of Fe₂(CO)₉ in certain ionic liquids has been shown to produce small (∼4 nm) Fe and Fe₂O₃ nanoparticles that are prone to agglomeration. rsc.org

    Table 3: Iron Nanoparticles Synthesized from Iron Carbonyl Precursors in Ionic Liquids

    Iron Carbonyl Precursor Decomposition Method Ionic Liquid Resulting Nanoparticle Average Size (nm)
    Fe₂(CO)₉ Thermal/Photolytic [BMim][BF₄] Fe, Fe₂O₃ ~1.5-2.5
    Fe(CO)₅ (as [HFe₃(CO)₁₁]⁻) Thermal - (in ODE) Fe/Fe₃O₄ core-shell 9.3 ± 0.9

    Data compiled from studies on nanoparticle synthesis using iron carbonyls. acs.orgrsc.org

    Components in Metal-Organic Framework (MOF) Design and Catalysis

    Iron carbonyls can play a role in the broader context of metal-organic frameworks (MOFs), which are porous materials constructed from metal ions or clusters linked by organic molecules. mdpi.comacs.org While not typically direct components of the MOF structure itself, iron complexes, including those that can be derived from or are related to iron carbonyls, are of significant interest for incorporation into MOFs to create advanced catalytic materials. mdpi.comnih.gov

    MOFs can serve as platforms to support and stabilize catalytically active iron sites. acs.orgnih.gov For instance, iron-based MOFs have been developed as heterogeneous catalysts for various organic reactions due to their high surface area, structural stability, and the abundance of active sites. frontiersin.org The strong affinity of Fe³⁺ ions for carboxylate linkers leads to highly stable chemical structures. frontiersin.org

    In the context of catalysis relevant to iron carbonyl chemistry, MOFs can be used to heterogenize iron catalysts for reactions like hydroboration. A MOF-supported dinuclear iron catalyst, FICN-7-Fe₂, has been shown to be highly effective for the hydroboration of ketones, aldehydes, and imines. researchgate.net The MOF structure helps to create and maintain the dinuclear iron sites, which exhibit enhanced catalytic activity compared to their mononuclear counterparts due to cooperative substrate activation. researchgate.net This demonstrates how the principles of organometallic catalysis, including those involving iron carbonyl-type functionalities, can be translated into solid-state materials with improved performance and recyclability. researchgate.netfrontiersin.org

    Development of CO-Releasing Molecules (CORMs) for Research

    Iron carbonyl complexes are extensively investigated as carbon monoxide-releasing molecules (CORMs) for biological research. nih.govmdpi.com Carbon monoxide (CO) is an endogenous signaling molecule involved in various physiological processes, and CORMs provide a method to deliver controlled amounts of CO to biological systems for study, avoiding the difficulties of administering CO gas. nih.govuni-wuerzburg.de

    The design of iron-based CORMs focuses on creating stable complexes that can release CO under specific triggers, such as light (photoCORMs), enzymatic action, or changes in redox potential. nih.govrsc.org The rate and conditions of CO release can be tuned by modifying the ligand environment around the iron center. uni-wuerzburg.deacs.org For example, a series of Fe(II) carbonyls with different polypyridyl ligands showed that the strength of the Fe-CO bond and the subsequent CO release kinetics are dependent on the nature of the atom trans to the CO ligand. acs.org

    These molecules are valuable tools for investigating the therapeutic potential of CO in areas like vasorelaxation and anti-inflammatory responses. rsc.orgacs.org For instance, certain iron carbonyl complexes have been shown to induce vasorelaxation in mouse aorta muscle rings. acs.org However, a challenge in the development of metal-based CORMs is the potential toxicity of the metal-containing byproducts (i-CORMs) left after CO release. mdpi.com To address this, research is ongoing to develop more biocompatible CORMs, including those incorporated into materials like MOFs or nanoparticles, to improve their delivery and reduce potential side effects. mdpi.com

    Table 4: List of Chemical Compounds

    Compound Name Formula
    Iron(I) carbonyl [Fe(CO)]⁺
    Triiron dodecacarbonyl Fe₃(CO)₁₂
    Diiron nonacarbonyl Fe₂(CO)₉
    Iron pentacarbonyl Fe(CO)₅
    (S,S)-trans-[FeCl(CO)(PPh₂CH₂CH₂NHCHPhCHPhNCHCH₂PAr₂)]BPh₄ C₇₇H₆₉BClFeN₂P₂ (Ar=Ph)
    Amine(ene-amido) iron complex [FeCl(CO)(PPh₂CH₂CH₂NHCHPhCHPhNCHCHPAr₂)]
    Amidinato silicon(I)-iron(II) dimer [LSi(FeBr₂·THF)]₂
    Pinacolborane HBpin
    1-Butyl-3-methylimidazolium tetrafluoroborate [BMim][BF₄]
    Hydrido-undecacarbonyl-triiron anion [HFe₃(CO)₁₁]⁻
    Cobalt octacarbonyl Co₂(CO)₈
    Platinum acetylacetonate Pt(acac)₂
    (PaPy₃)Fe(CO) C₂₂H₂₀ClFeN₄O₅
    (SBPy₃)Fe(CO)₂ C₂₂H₁₈B₂F₈FeN₄O

    Cluster Chemistry of Iron I Carbonyl Complexes

    Homoleptic Iron Carbonyl Cations

    Homoleptic iron carbonyl cations are cluster compounds containing only iron atoms and carbonyl (CO) ligands, with a net positive charge. The investigation of these species, often conducted in the gas phase through techniques like infrared photodissociation (IRPD) spectroscopy combined with computational chemistry, has provided significant insights into their intrinsic properties.

    Mononuclear Species (e.g., Fe(CO)₅⁺, Fe(CO)₆⁺)

    The simplest examples of homoleptic iron carbonyl cations are the mononuclear species. The iron pentacarbonyl cation, [Fe(CO)₅]⁺, is a notable open-shell radical cation. researchgate.net Its synthesis can be achieved through the single-electron oxidation of neutral iron pentacarbonyl, Fe(CO)₅. researchgate.net

    Infrared photodissociation spectroscopy of mass-selected [Fe(CO)₅]⁺ reveals a single strong IR band in the carbonyl stretching region, which, in conjunction with density functional theory (DFT) calculations, points towards a C₄ᵥ symmetry structure. rsc.org This square pyramidal geometry is a key structural feature. The related hexacarbonyl cation, [Fe(CO)₆]⁺, is best described as a weakly bound complex. It consists of a central [Fe(CO)₅]⁺ core ion to which a sixth CO molecule is loosely attached. rsc.org

    Compound NameFormulaSymmetryKey Spectroscopic Data (IR ν(CO), cm⁻¹)
    Iron(I) Pentacarbonyl Cation[Fe(CO)₅]⁺C₄ᵥ~2137
    Iron(I) Hexacarbonyl Cation[Fe(CO)₆]⁺-Not specified

    Dinuclear Species (e.g., Fe₂(CO)₈⁺, Fe₂(CO)₉⁺)

    In contrast to neutral dinuclear iron carbonyls like Fe₂(CO)₉, which feature bridging carbonyl ligands, the cationic species [Fe₂(CO)₈]⁺ and [Fe₂(CO)₉]⁺ exhibit markedly different structures. rsc.org IRPD spectroscopy and DFT calculations have shown that these cations possess unbridged, asymmetric structures. rsc.orgekb.eg These can be formulated as (OC)₅Fe–Fe(CO)ₙ⁺, where n is 3 for [Fe₂(CO)₈]⁺ and 4 for [Fe₂(CO)₉]⁺. rsc.org

    The structures are notable for containing an Fe(CO)₅ unit, which is a stable 18-electron moiety, bonded to a cationic Fe(CO)ₙ⁺ fragment. rsc.org The absence of bridging carbonyls is a significant structural deviation from their neutral analogues and highlights the influence of the positive charge on the cluster's geometry. rsc.orgekb.eg Another significant dinuclear species is the dication [Fe₂(CO)₁₀]²⁺, which is isoelectronic with the well-known Mn₂(CO)₁₀. This dication was synthesized by the oxidation and dimerization of Fe(CO)₅ in liquid SO₂ and represents the first structurally characterized homoleptic dinuclear transition metal carbonyl cation. acs.org

    Compound NameFormulaStructural Description
    Diiron(I) Octacarbonyl Cation[Fe₂(CO)₈]⁺Asymmetric, unbridged (OC)₅Fe–Fe(CO)₃⁺
    Diiron(I) Nonacarbonyl Cation[Fe₂(CO)₉]⁺Asymmetric, unbridged (OC)₅Fe–Fe(CO)₄⁺
    Diiron(II) Decacarbonyl Dication[Fe₂(CO)₁₀]²⁺Isoelectronic with Mn₂(CO)₁₀

    Trinuclear Species (e.g., Fe₃(CO)₁₂⁺)

    The trinuclear cation [Fe₃(CO)₁₂]⁺ is the only significant trinuclear species observed in mass spectra from laser vaporization of iron in the presence of carbon monoxide. researchgate.net Unlike its neutral counterpart, Fe₃(CO)₁₂, which possesses a triangular iron core with two bridging carbonyl ligands, the [Fe₃(CO)₁₂]⁺ cation adopts an open-chain structure. rsc.orgwikipedia.org This structure can be described as (OC)₅Fe–Fe(CO)₂–Fe(CO)₅. rsc.org This arrangement, again featuring the stable Fe(CO)₅ building block, is a direct consequence of the cationic nature of the cluster, favoring a less compact geometry compared to the neutral species. rsc.orgekb.eg

    Compound NameFormulaStructural Description
    Triiron(I) Dodecacarbonyl Cation[Fe₃(CO)₁₂]⁺Open chain-like (OC)₅Fe–Fe(CO)₂–Fe(CO)₅

    Structural Features and Bonding in Cationic Iron Carbonyl Clusters

    The bonding in these clusters can be understood through the concept of isolobality. The Fe(CO)₅ building block is isolobal with the methyl radical (•CH₃). rsc.org Consequently, the [Fe₂(CO)₉]⁺ and [Fe₃(CO)₁₂]⁺ cations can be considered as metal carbonyl analogues of the ethyl cation ([C₂H₅]⁺) and the isopropyl cation ([(CH₃)₂CH]⁺), respectively. rsc.org This analogy provides a useful framework for understanding their structure and reactivity. Computational studies using methods like the Atoms in Molecules (AIM) theory have been employed to analyze the bonding in detail, often indicating the absence of direct Fe-Fe bonds in favor of interactions mediated by bridging ligands in related neutral and anionic clusters. ekb.eg For the cations, the bonding is dominated by the linkage of stable fragments, such as the (OC)₅Fe unit. rsc.org

    Heterometallic Iron Carbonyl Cluster Cations

    Heterometallic cluster cations containing iron are compounds where one or more iron atoms are part of a cationic cluster that also includes atoms of at least one other metallic element. The introduction of a different metal adds another layer of complexity and tunability to the cluster's properties.

    Synthesis and Characterization

    The synthesis of heterometallic iron carbonyl cluster cations often involves the reaction of a neutral iron carbonyl precursor, typically Fe(CO)₅, with a cationic complex of another metal. rsc.org For example, complexes containing coinage metals (Cu, Ag, Au) have been synthesized and structurally characterized. The reaction of Fe(CO)₅ with silver salts like AgSbF₆ can yield heterobimetallic fragments such as {Ag–Fe(CO)₅}⁺. researchgate.net

    A notable series of heterotrimetallic cations, [M{Fe(CO)₅}₂]⁺ (where M = Cu, Ag, Au), has been synthesized. researchgate.net For instance, the copper complex [Cu{Fe(CO)₅}₂][SbF₆] was obtained from the reaction of [Cu(C₂H₄)₃][SbF₆] with Fe(CO)₅. researchgate.net The gold analogue was similarly prepared. researchgate.net X-ray crystallography revealed that the silver and gold cations feature a nearly linear Fe-M-Fe core. researchgate.net In these complexes, the Fe(CO)₅ units act as ligands, donating electron density to the coinage metal cation. researchgate.net

    Beyond coinage metals, heterometallic clusters with main group metals have also been reported. For example, heteronuclear calcium-iron carbonyl cations, [CaFe(CO)ₙ]⁺ (n=5–12), have been produced and studied in the gas phase. d-nb.info Spectroscopic and computational data suggest that the coordinatively saturated [CaFe(CO)₁₀]⁺ cation is best described as a [Ca(CO)₆]²⁺ dication interacting with an [Fe(CO)₄]²⁻ anion, featuring significant Fe→Ca dative bonding supported by bridging carbonyls. d-nb.info

    Characterization of these heterometallic cations relies heavily on single-crystal X-ray diffraction for solid-state structural elucidation and spectroscopic methods like IR and NMR. nih.gov IR spectroscopy is particularly informative for observing the CO stretching frequencies (ν(CO)), which are sensitive to the electronic environment of the carbonyl ligands and can indicate the nature of the metal-metal and metal-ligand bonding. researchgate.netchinesechemsoc.org For instance, in the [M{Fe(CO)₅}₂]⁺ complexes, the ν(CO) bands are blue-shifted compared to free Fe(CO)₅, consistent with the Fe(CO)₅ moiety acting as a net electron donor to the second metal cation. researchgate.net

    Heterometallic CationOther Metal(s)Synthetic PrecursorsKey Structural/Bonding Features
    [Cu{Fe(CO)₅}₂]⁺Copper[Cu(C₂H₄)₃][SbF₆], Fe(CO)₅Bent Fe-Cu-Fe core due to anion interaction. researchgate.net
    [Ag{Fe(CO)₅}₂]⁺SilverAgSbF₆, Fe(CO)₅Nearly linear Fe-Ag-Fe core. researchgate.netresearchgate.net
    [Au{Fe(CO)₅}₂]⁺GoldGold(I) precursors, Fe(CO)₅Nearly linear Fe-Au-Fe core. researchgate.net
    [CaFe(CO)₁₀]⁺CalciumLaser vaporization of Ca/FeFe→Ca dative bonding with bridging COs. d-nb.info

    Bonding Characteristics

    The bonding in iron carbonyl clusters is characterized by the interplay between the iron centers and the carbon monoxide (CO) ligands. A fundamental aspect of this interaction is π-backbonding. dalalinstitute.com In this process, the metal center donates electron density from its d-orbitals into the empty π* antibonding orbitals of the CO ligands. dalalinstitute.com This back-donation strengthens the metal-carbon bond and simultaneously weakens the carbon-oxygen bond. wikipedia.org The multiple bond character of the metal-CO linkage results in relatively short metal-carbon distances, often less than 1.8 Å. wikipedia.org

    In cluster cations, the bonding scenario is further nuanced. Infrared photodissociation spectroscopy combined with density functional theory (DFT) calculations has been used to elucidate the structures of various homoleptic iron carbonyl cluster cations. rsc.org For instance, the dinuclear cations [Fe₂(CO)₈]⁺ and [Fe₂(CO)₉]⁺ adopt unbridged, asymmetric structures, in contrast to their neutral counterparts that feature bridging carbonyls. rsc.org The trinuclear cation [Fe₃(CO)₁₂]⁺ is characterized by an open chain-like structure, rather than the triangular arrangement of the neutral molecule. rsc.org A common feature in these di- and trinuclear cations is the presence of a square pyramidal [Fe(CO)₅] building block, which satisfies the 18-electron rule for that specific iron center. rsc.org

    The presence of an interstitial atom, such as a carbide, within the iron framework significantly influences the cluster's bonding and electronic properties. americanelements.com The central carbide atom is crucial for distributing charge and maximizing electronic communication throughout the cluster. americanelements.comnih.gov It forms covalent bonds with the surrounding metal atoms, enforcing strong metal-metal interactions and providing stability to the cluster core. nih.gov This stability helps prevent fragmentation or significant structural changes, particularly during redox processes. nih.gov The flexibility of the carbide coordination environment allows it to modify the covalency of individual Fe-C bonds in response to local structural changes or redox manipulation of the cluster. nih.govresearchgate.net

    Interstitial Carbide Iron Carbonyl Clusters

    Interstitial carbide iron carbonyl clusters are a class of compounds where a carbon atom is encapsulated within a polyhedral framework of iron atoms, which are also bonded to carbonyl ligands. These clusters have been a subject of interest since the 1960s, with the square-pyramidal [Fe₅C(CO)₁₅] being the first of its kind to be structurally characterized. unibo.it The presence of the internal carbide atom confers significant stability to the metallic cage, making these clusters more robust than their non-carbide counterparts. acs.org

    This enhanced stability allows for a rich and diverse chemistry. acs.org Initially, interest was driven by the potential for these clusters to serve as models for understanding surface catalysis, particularly industrial processes like the Fischer-Tropsch synthesis. unibo.itacs.org More recently, attention has been drawn to iron carbide clusters due to the discovery that the FeMoco cofactor of the nitrogenase enzyme contains a Fe₆C core, sparking interest in mimicking its structure and function. acs.orgutexas.edu

    Synthesis and Interconversions

    The synthesis of interstitial carbide iron carbonyl clusters often involves reactions of simpler iron carbonyls. For example, the five-iron cluster [Fe₅(μ₅-C)(CO)₁₅] was first characterized in 1962. nih.gov A decade later, the dianionic six-iron cluster, [Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]²⁻, was reported, formed from the degradation of a heterometallic anion. nih.gov

    A key aspect of their chemistry is the ability to undergo interconversions between clusters of different nuclearity and charge. A synthetic loop demonstrating these transformations has been established, showcasing the relationships between several key species. nih.gov This cycle interconverts six-iron and five-iron clusters: [Fe₆]²⁻ → [Fe₆]⁰ → [Fe₅]⁰ → [Fe₅]²⁻ → [Fe₆]²⁻. nih.gov

    The specific steps involve:

    Oxidation of [Fe₆]²⁻ to [Fe₆]⁰: The reaction of (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]²⁻ (where Y is a cation like NMe₄⁺ or NEt₄⁺) with two equivalents of an outer-sphere oxidant like [Fc]PF₆ under a CO atmosphere leads to the formation of the neutral cluster [Fe₆(μ₆-C)(CO)₁₈]. nih.gov This reaction also produces other species, including [Fe₅(μ₅-C)(CO)₁₅]. nih.gov

    Conversion of [Fe₆]⁰ to [Fe₅]⁰: The neutral six-iron cluster can be converted to the five-iron cluster, [Fe₅(μ₅-C)(CO)₁₅]. nih.gov

    Reduction of [Fe₅]⁰ to [Fe₅]²⁻: The neutral five-iron cluster can be reduced to the dianionic species, [Fe₅(μ₅-C)(μ₂-CO)(CO)₁₃]²⁻. nih.gov

    Conversion of [Fe₅]²⁻ to [Fe₆]²⁻: The cycle is closed by converting the five-iron dianion back to the six-iron dianion. nih.gov

    Oxidation of the highly reduced cluster [Fe₆C(CO)₁₅]⁴⁻ in the presence of ligands like phosphines has also been shown to be a viable route for synthesizing new heteroleptic clusters, such as [Fe₆C(CO)₁₅(PTA)]²⁻ and [Fe₅C(CO)₁₃(PPh₃)]²⁻. acs.org

    Structural and Electronic Properties

    The structural and electronic properties of interstitial carbide iron carbonyl clusters are intimately linked and have been extensively studied using X-ray crystallography, various spectroscopic techniques, and DFT calculations.

    Structural Properties: The geometry of the iron framework varies with the nuclearity of the cluster.

    [Fe₆C(CO)₁₆]²⁻: This cluster features a nearly perfect octahedral Fe₆ core with the carbide atom at its center. acs.org

    (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]: X-ray structures show the six iron atoms forming a closo-square bipyramidal (or distorted octahedral) arrangement around the central carbide. nih.gov The Fe-C(carbide) distances are around 1.87-1.88 Å. nih.gov

    [Fe₅C(CO)₁₅]: This cluster adopts a square-pyramidal structure with the carbide atom slightly below the square base of iron atoms. nih.govunibo.it

    [Fe₄C(CO)₁₂]²⁻: This dianion exhibits a "butterfly" arrangement of the four iron atoms, with the carbide atom located in the "body" of the butterfly, centered above the wings of the Fe₄ core. The Fe-C(carbide) distances are notably short, especially to the apical ("wing-tip") iron atoms, averaging 1.80 Å. pnas.orgresearchgate.net

    Selected Iron-Carbide Bond Lengths
    CompoundFe SiteFe-C(carbide) Distance (Å)Reference
    (NEt₄)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]Axial Fe11.8743(7) nih.gov
    Equatorial Fe21.8838(5)
    [Fe₄C(CO)₁₂]²⁻Apical Fe1.80 (avg) pnas.orgresearchgate.net
    [Fe₆(μ₆-C)(CO)₁₈] (DFT Optimized)Axial Fe(II)~1.84 nih.govacs.org
    Equatorial Fe(0)~2.05

    Electronic Properties: Spectroscopy, particularly Mössbauer spectroscopy, has been instrumental in probing the electronic states of the iron atoms. These studies often reveal mixed-valence states within the same cluster.

    For the dianionic cluster (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂] , Mössbauer spectra show two closely spaced quadrupole doublets, which, along with DFT calculations, suggest that all iron sites have similar oxidation states, for example, two Fe(0) and four Fe(+0.5). nih.govacs.org

    In contrast, for the neutral cluster [Fe₆(μ₆-C)(CO)₁₈] , the Mössbauer spectrum is more complex, exhibiting three distinct quadrupole doublets. nih.govnih.gov This indicates the presence of three pairs of chemically equivalent but electronically different iron sites. nih.gov Combined analysis of spectroscopic data and DFT calculations suggests a significant redox-dependent intracluster disproportionation. The results point to a structure with two axial Fe(II) sites and four equatorial sites with a lower valence, likely Fe(0). nih.govacs.org This change in oxidation states is accompanied by structural changes, where the Fe(II)-C(carbide) bonds are compressed (~1.84 Å) and the Fe(0)-C(carbide) bonds are elongated (~2.05 Å). nih.govacs.org

    Mössbauer Isomer Shifts (δ) for Iron Carbide Clusters
    Compoundδ (mm s⁻¹)InterpretationReference
    (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]0.076Two closely spaced doublets; similar Fe oxidation states. nih.govacs.org
    0.064
    [Fe₆(μ₆-C)(CO)₁₈]-0.18Three doublets; indicates mixed-valence Fe(II) and Fe(0) sites. nih.govnih.gov
    -0.11
    +0.41

    Influence of Ligand Design on Iron I Carbonyl Properties and Reactivity

    Steric and Electronic Effects of Ancillary Ligands

    The stability and reactivity of iron(I) carbonyl complexes are profoundly influenced by the steric bulk and electronic properties of the ancillary ligands. illinois.edurug.nl Ancillary ligands are those bound to the metal center that are not directly involved in the primary chemical transformation but serve to modulate the complex's properties. The interplay between steric hindrance and electronic donation or withdrawal dictates the coordination environment around the iron center and, consequently, its chemical behavior. illinois.edurug.nl

    Steric Effects: The size and spatial arrangement of a ligand can impose significant steric strain on a metal complex. numberanalytics.com Bulky ligands can protect the metal center from unwanted side reactions, thereby increasing the complex's stability. However, excessive steric hindrance can also impede substrate binding, which is a critical step in many catalytic cycles. For instance, in complexes with sterically demanding ligands, intramolecular interactions can lead to distortions in the geometry and even weaken the metal-ligand bonds, such as the Fe-CO bond. rsc.org The choice of ancillary ligands with appropriate steric properties is therefore crucial for designing effective catalysts. anr.fr

    Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly impacts the electron density at the iron center. numberanalytics.com Strong electron-donating ligands increase the electron density on the iron, which can facilitate oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing ligands decrease the electron density at the metal center, making the complex more electrophilic and potentially enhancing its reactivity towards nucleophiles. These electronic effects can be quantified and correlated with spectroscopic data, such as the stretching frequencies of the carbonyl (CO) ligands. illinois.edu A higher degree of electron donation from an ancillary ligand leads to increased back-bonding from the iron d-orbitals to the π* orbitals of the CO ligands, resulting in a lower ν(CO) stretching frequency.

    The following table illustrates how different ancillary ligands can modulate the electronic properties of iron carbonyl complexes, as reflected by their CO stretching frequencies.

    Ancillary LigandLigand TypeElectronic EffectRepresentative ν(CO) (cm⁻¹)
    Triphenylphosphine (PPh₃)Phosphine (B1218219)σ-donor, π-acceptorVaries with complex
    N-Heterocyclic Carbene (NHC)CarbeneStrong σ-donorGenerally lower than phosphines
    Cyclopentadienyl (B1206354) (Cp)CyclopentadienylStrong σ- and π-donorVaries with substitution
    Bis(imino)pyridinePincerTunable σ/π donationVaries with imino substituents

    Research on iron(0) complexes with pincer ligands has shown that even subtle changes to the ligand backbone can lead to different coordination geometries, such as trigonal bipyramidal or square pyramidal, which in turn influences their reactivity. nsf.gov The synthesis of iron complexes with both cyclopentadienone and N-heterocyclic carbene (NHC) ligands highlights the strategy of combining ligands with different properties to fine-tune the resulting complex for catalysis. rsc.org

    Polydentate Ligand Systems and Coordination Geometries

    Polydentate ligands, which contain multiple donor atoms, can bind to a metal center through more than one coordination site, forming stable chelate rings. allen.inlumenlearning.com The use of polydentate ligands in iron(I) carbonyl chemistry offers a powerful strategy to control the coordination geometry and enhance the stability of the resulting complexes due to the chelate effect. numberanalytics.comnih.gov The number of donor atoms, the type of these atoms (e.g., N, P, S, O), and the length of the chains connecting them determine the ligand's "bite angle" and the resulting coordination geometry around the iron center. nih.gov

    Common coordination numbers for transition metal complexes are four and six, leading to tetrahedral, square planar, or octahedral geometries. allen.inlibretexts.org The specific geometry adopted by an iron(I) carbonyl complex with a polydentate ligand is a function of the ligand's inherent structural constraints and the electronic preferences of the d-electron count of the iron(I) center. nih.gov For example, tripodal trisphosphine ligands, which feature an axial donor atom, have been employed to create specific geometries around a low-valent iron center to study the binding and activation of small molecules. researchgate.net

    The design of polydentate ligands allows for precise control over the spatial arrangement of the donor atoms, which can enforce a particular coordination geometry. numberanalytics.com This is critical in catalysis, where the geometry of the active site can dictate the selectivity of a reaction. For instance, tetradentate N₂O₂ Schiff base ligands can form stable complexes with iron, and the electronic character of these ligands influences the redox potentials of the Fe(II)/Fe(I) couple. mdpi.com

    The following table summarizes various polydentate ligand systems and the typical coordination geometries they promote in iron complexes.

    Polydentate Ligand TypeNumber of Donor AtomsTypical Coordination GeometryExample Ligand
    Bidentate2Tetrahedral, Square PlanarEthylenediamine (en)
    Tridentate (Pincer)3Trigonal Bipyramidal, Square PyramidalBis(imino)pyridine
    Tetradentate4Octahedral (with other ligands), Square PyramidalPorphyrin, Schiff Bases (e.g., salen)
    Pentadentate5Pentagonal Bipyramidal (with other ligands)Diethylenetriaminepentaacetic acid (DTPA)

    The synthesis of iron complexes supported by neutral tripodal ligands like NPi-Pr₃ has been shown to yield pseudotetrahedral or trigonal bipyramidal structures depending on the ligand's substituents. researchgate.net Similarly, the use of a thiolate-bridged diiron carbonyl complex with an N,C,S-pincer ligand demonstrates the formation of a complex structure where one iron atom is coordinated by the pincer ligand and two carbonyls, while the other is bound to three carbonyls. figshare.com

    Bridging Ligands in Diiron(I) Systems (e.g., Thiolates)

    Diiron(I) carbonyl complexes often feature bridging ligands that link the two metal centers. These bridges play a crucial role in maintaining the structural integrity of the dinuclear core and mediating electronic communication between the iron atoms. Thiolate (RS⁻) ligands are particularly common and important bridging moieties in this class of compounds. nih.gov

    The diiron hexacarbonyl dithiolato core, [Fe₂(μ-SR)₂(CO)₆], is a fundamental structural motif found in the active site of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for hydrogen production and oxidation. nih.govmdpi.com This has spurred extensive research into the synthesis and reactivity of synthetic analogues. These complexes are typically synthesized by reacting iron carbonyl precursors, such as Fe₂(CO)₉ or Fe₃(CO)₁₂, with thiols (RSH) or disulfides (RSSR). nih.gov

    The bridging thiolato ligands significantly influence the geometry and electronic properties of the diiron center. researchgate.net In the common [Fe₂(μ-SR)₂(CO)₆] structure, the two iron atoms are bridged by two sulfur atoms, and each iron is typically coordinated by three terminal carbonyl ligands, resulting in a distorted square pyramidal geometry for each iron center. The orientation of the substituents (R) on the sulfur atoms can lead to different isomers, such as the anti- and syn-isomers, which can exhibit different reactivity. researchgate.net

    The electronic nature of the R group on the thiolate bridge can tune the properties of the diiron complex. Electron-withdrawing groups on the aryl ring of a bridging thiophenolate, for instance, can affect the Fe-CO bond trans to the other iron atom. researchgate.net

    Below is a table with structural data for representative diiron(I) hexacarbonyl bis(thiolato) complexes.

    ComplexBridging Ligand (R in μ-SR)Fe-Fe Distance (Å)Fe-S-Fe Angle (°)Reference
    [{(CO)₃Fe(μ-SC₆H₄-4-CH₃)}₂]4-Methylphenylthiolate2.51867.5 researchgate.net
    [{(CO)₃Fe(μ-SC₆H₄-4-F)}₂]4-Fluorophenylthiolate2.51567.6 researchgate.net
    [{(CO)₃Fe(μ-SC₆F₅)}₂]Pentafluorophenylthiolate2.51067.5 researchgate.net
    [{(CO)₃Fe(μ-SCH₂–C₆H₄‐4‐Cl)}₂]4-Chlorobenzylthiolate2.51967.6 researchgate.net

    Data obtained from X-ray crystallographic studies.

    Furthermore, tripodal bridging ligand systems have been developed that provide the two bridging thiolato sulfur atoms along with a thioether that can reversibly bind to one of the iron centers, mimicking aspects of the [FeFe]-hydrogenase active site. mdpi.com The reactivity of these diiron complexes, including ligand substitution and redox chemistry, is central to their function as catalysts for processes like proton reduction. mdpi.com

    Impact of Ligand Electronics on Catalytic Activity and Selectivity

    The electronic properties of ancillary ligands have a direct and often predictable impact on the catalytic activity and selectivity of iron(I) carbonyl complexes. anr.fracs.org By tuning the electron-donating or electron-withdrawing character of the ligands, it is possible to modulate the reactivity of the iron center and optimize its performance for a specific chemical transformation. frontiersin.org

    In general, electron-donating ligands increase the electron density on the iron center. This can enhance the rates of reactions where the catalyst acts as a nucleophile or where an oxidative addition step is rate-limiting. For example, in transfer hydrogenation reactions catalyzed by (tetraarylcyclopentadienone)iron carbonyl compounds, catalysts with electron-rich cyclopentadienone ligands were found to be more active for both the reduction of ketones and the oxidation of alcohols. acs.org This suggests that a more electron-rich iron center facilitates key steps in the catalytic cycle.

    Conversely, electron-withdrawing ligands decrease the electron density on the iron, making it more electrophilic. This can be advantageous in reactions where the catalyst needs to activate a substrate by withdrawing electron density. Studies on iron complexes with tetradentate N₂O₂ Schiff base ligands for the electrocatalytic reduction of CO₂ have shown a clear correlation between the electronic character of the ligand, the reduction potential of the Fe(II)/Fe(I) couple, and the reactivity towards CO₂. mdpi.com

    The following table provides a qualitative correlation between ligand electronic properties and catalytic performance in selected reactions catalyzed by iron complexes.

    Reaction TypeLigand Electronic EffectImpact on Iron CenterConsequence for Catalytic Activity
    Transfer Hydrogenation (Ketone Reduction)Electron-donatingMore nucleophilic/basicIncreased rate of H⁻ transfer
    Alcohol Dehydrogenation (Oxidation)Electron-donatingFacilitates C-H activationIncreased oxidation rate
    CO₂ ReductionElectron-donatingMore negative Fe(II)/Fe(I) potentialIncreased overpotential but may enhance turnover
    Hydrocarbon OxidationStrong field/electron-withdrawingStabilizes higher oxidation statesCan improve selectivity and efficiency

    A Hammett analysis, which plots the logarithm of the reaction rate against the Hammett parameter (σ) of substituents on a ligand, can provide a quantitative measure of the influence of electronic effects. For the transfer hydrogenation of acetophenone (B1666503) using (tetraarylcyclopentadienone)iron tricarbonyl catalysts, a negative slope was observed, indicating that electron-donating groups (more negative σ values) accelerate the reaction. acs.org Similarly, research on ruthenium carbonyl complexes with pyridine-alkoxide ligands for alcohol oxidation showed that complexes with electronically rich ligands exhibited higher catalytic activity. frontiersin.org This principle is broadly applicable across transition metal catalysis, including iron(I) carbonyl systems.

    Emerging Research Directions in Iron I Carbonyl Chemistry

    Development of Novel Synthetic Methodologies for Iron(I) Carbonyl Architectures

    The creation of new iron(I) carbonyl compounds with specific structures and properties is a cornerstone of advancing the field. numberanalytics.com Research is moving beyond traditional methods to develop more sustainable and versatile synthetic routes.

    A significant challenge in using common iron carbonyl precursors like iron pentacarbonyl is its high toxicity and volatility. rsc.org To address this, researchers have developed methodologies using solid, non-volatile precursors such as triiron dodecacarbonyl (Fe₃(CO)₁₂) and diiron nonacarbonyl (Fe₂(CO)₉). rsc.org A novel approach involves reacting these poorly soluble clusters with an amine, which generates soluble, non-volatile anionic iron carbonyl species in solution. rsc.org These solutions then serve as versatile precursors for synthesizing well-defined iron-containing nanoparticles. rsc.org

    Another innovative strategy involves the direct functionalization of molecules using organoiron complexes. For instance, a single-step reaction has been developed to synthesize iron-carbonyl complex-coumarin conjugates. researchgate.net This method utilizes the tricarbonyl(η⁵-cyclohexadienyl)iron(1+) cation to derivatize 7-Amino/7-hydroxycoumarin derivatives under mild conditions. researchgate.net This approach not only provides a straightforward route to novel bimodal probes but also expands the scope of N- and O-alkylation reactions in organometallic synthesis. researchgate.net

    Ligand design is also a critical aspect of creating new iron carbonyl architectures. A novel dinucleating PNNP expanded pincer ligand has been synthesized, which can bind two low-valent iron atoms in close proximity. chemrxiv.org This unique ligand framework enables the formation of a mixed-valent iron(0)-iron(I) core, demonstrating how sophisticated ligand design can lead to previously inaccessible electronic and structural motifs. chemrxiv.org

    PrecursorIssueNovel MethodologyOutcome
    Iron pentacarbonyl (Fe(CO)₅)High toxicity, volatilityUse of solid, non-volatile precursors (e.g., Fe₃(CO)₁₂)Safer and more controlled synthesis of nanoparticles rsc.org
    Tricarbonyl(η⁵-cyclohexadienyl)iron(1+)N/ASingle-step reaction with coumarin (B35378) derivativesFacile synthesis of bimodal IR-fluorescent probes researchgate.net
    Iron(0) sourcesN/AUse of dinucleating PNNP pincer ligandFormation of a stable mixed-valent Fe(0)-Fe(I) core chemrxiv.org

    Exploration of New Catalytic Transformations Utilizing Iron(I) Carbonyl Species

    Iron carbonyl complexes are emerging as powerful catalysts for a wide array of organic transformations, often rivaling the activity of precious metals. researchgate.netacs.org A major focus is on developing catalysts for C-C bond formation, hydrogenations, and C-H functionalization. mdpi.comacs.orgchinesechemsoc.org

    (Cyclopentadienone)iron carbonyl complexes have proven effective in transfer hydrogenation and dehydrogenation reactions. acs.org Research has shown that the electronic properties of the cyclopentadienone ligand significantly impact catalytic activity, with electron-rich ligands leading to faster reactions. acs.org These catalysts are active for the reduction of carbonyls and imines. acs.org Similarly, iron pincer complexes have been developed for the challenging hydrogenation of esters. acs.org In some bifunctional catalysts, both an Fe-H and an N-H moiety on the pincer ligand cooperate to reduce the C=O bond. acs.org

    Iron-catalyzed metathesis reactions represent another significant area of development. mdpi.com Iron complexes can catalyze carbonyl-alkyne and carbonyl-olefin metathesis, providing cost-effective and sustainable routes to valuable structures like 2H-chromenes and phenanthrene (B1679779) derivatives. mdpi.com

    Furthermore, iron complexes are being explored for innovative C-C bond-forming reactions that proceed through radical mechanisms or photocatalysis. researchgate.net The ability of iron to engage in redox chemistry allows it to generate radicals, opening up new synthetic pathways. researchgate.net Bimetallic iron carbonyl complexes have also demonstrated catalytic activity in the electrochemical hydrogen evolution reaction, highlighting their potential in energy-related applications. chemrxiv.org

    Catalyst TypeReactionKey Feature
    (Cyclopentadienone)iron carbonylsTransfer hydrogenation/dehydrogenationActivity tunable by ligand electronics acs.org
    Iron Pincer ComplexesEster hydrogenationBifunctional metal-ligand cooperativity acs.org
    Iron(III) chlorideCarbonyl-alkyne metathesisInexpensive catalyst for C-C bond formation mdpi.com
    Diiron PNNP ComplexesHydrogen evolution reactionBimetallic cooperativity chemrxiv.org

    Advanced Spectroscopic Techniques for Elucidating Transient Iron(I) Carbonyl Intermediates

    Understanding the mechanisms of iron-catalyzed reactions requires the ability to detect and characterize highly reactive, short-lived intermediates. numberanalytics.com Advanced spectroscopic techniques, often paired with computational methods, are providing unprecedented insights into these transient species. uva.nl

    Time-resolved spectroscopy is a particularly powerful tool. numberanalytics.com Using ultrafast mid-infrared transient absorption spectroscopy with femtosecond to picosecond time resolution, researchers have directly observed the sequential dissociation of ligands from photoexcited iron pentacarbonyl in the gas phase. numberanalytics.comaip.org These experiments have identified fleeting intermediates like iron tetracarbonyl and iron tricarbonyl, clarifying the initial steps of photochemical reactions. aip.org

    For characterizing intermediates in solution, X-ray Absorption Spectroscopy (XAS) has become indispensable. uva.nl Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed electronic and structural information, even for species in complex environments. uva.nl For example, XAS combined with DFT calculations was used to structurally characterize a doubly reduced diiron carbonyl species, a key intermediate in proton reduction catalysis that had previously eluded characterization. uva.nl

    Valence-to-Core X-ray Emission Spectroscopy (V2C XES) is another advanced technique being applied to iron carbonyl systems. researchgate.net V2C XES probes the occupied valence orbitals and is highly sensitive to the ligand environment, allowing researchers to distinguish between carbonyl, hydrocarbon, and solvent contributions to the electronic structure. researchgate.net This level of detail is crucial for understanding the bonding and reactivity of catalytic intermediates. researchgate.netacs.org

    TechniqueTimescaleInformation ObtainedExample Application
    Ultrafast IR SpectroscopyFemtoseconds - PicosecondsVibrational dynamics, bond breaking/formationObserving sequential CO loss from Fe(CO)₅ aip.org
    X-ray Absorption Spectroscopy (XAS)Steady-stateElectronic structure (oxidation state), local coordination geometryCharacterizing a reduced diiron carbonyl intermediate in solution uva.nl
    Valence-to-Core XESSteady-stateValence electronic structure, ligand-specific orbital contributionsSeparating ligand and metal fragment contributions in iron carbonyls researchgate.net

    Computational Design and Prediction of Novel Iron(I) Carbonyl Systems with Tailored Reactivity

    Computational chemistry, particularly Density Functional Theory (DFT), has become a predictive tool for designing new iron carbonyl catalysts and understanding their reactivity. nih.govjournalofindustrializedconstruction.com By modeling reaction pathways and predicting the properties of hypothetical molecules, researchers can screen potential catalysts and guide experimental efforts. afjbs.com

    DFT calculations have been instrumental in explaining the reactivity of (cyclopentadienone)iron carbonyl catalysts in hydrogenation reactions, revealing low energy barriers for the hydrogen transfer step. acs.org In the study of bimetallic iron carbonyls with pincer ligands, computational studies helped quantify how the ligand's structure could dramatically lower the energy required to break a C-H bond, a key step in C-H activation. chemrxiv.org

    The synergy between computation and spectroscopy is particularly powerful. uva.nl DFT calculations of V2C XES spectra show excellent agreement with experimental data, allowing for a detailed assignment of spectral features to specific metal and ligand orbitals. researchgate.net This combined approach was used to analyze a series of diiron carbonyl complexes, revealing that in some redox processes, electrons are added to or removed from the bridging carbonyl ligands rather than the iron centers, a non-intuitive result that challenges simple formal oxidation state assignments. acs.org

    Computational methods are also essential in the design of functional materials. For example, DFT was used to understand how defects in a carbon shell around an iron particle could enhance microwave absorption properties, guiding the design of new materials for this purpose. acs.org These theoretical models provide insights into structure-property relationships that are crucial for developing systems with tailored functions. nih.govacs.org

    Integration of Iron(I) Carbonyl Chemistry with Supramolecular Assemblies and Functional Materials

    The unique properties of iron carbonyls are being harnessed through their incorporation into larger, functional systems. mdpi.com This includes the creation of smart materials, nanoscale devices, and supramolecular structures. mdpi.commdpi.comencyclopedia.pub

    A prominent application is in the field of functional materials for electromagnetic applications. Carbonyl iron particles (CIPs), produced from the thermal decomposition of iron pentacarbonyl, are key components in magnetorheological elastomers (MREs). mdpi.com These are "smart" materials whose mechanical properties can be rapidly changed by applying a magnetic field. mdpi.com Recent work has focused on creating core-shell composites, such as coating flaky carbonyl iron with carbon, to develop materials with enhanced multiband microwave absorption for applications in 5G technology and radar. acs.org

    Iron carbonyls also serve as precursors for advanced nanomaterials. The thermolysis of novel anionic iron carbonyl solutions has been shown to produce well-defined nanoparticles of iron, as well as iron-cobalt and iron-platinum alloys. rsc.org These materials have potential applications in catalysis and data storage. Furthermore, iron carbonyl complexes can be conjugated to other functional molecules, such as fluorescent dyes like coumarin, to create bimodal probes for advanced imaging applications that combine infrared and fluorescence detection. researchgate.net

    The principles of supramolecular chemistry, which involve self-assembly through non-covalent interactions like hydrogen bonds and π-π stacking, are also being applied. mdpi.comacs.org While much of the work in iron-based supramolecular chemistry involves the iron(II) state, the fundamental concepts of using coordination bonds and weaker interactions to build complex architectures are directly relevant. mdpi.comencyclopedia.pub The observation of carbonyl-π interactions in stabilizing crystal structures points to a pathway for integrating iron carbonyl units into designed supramolecular assemblies. acs.org This could lead to new materials with applications in sensing, molecular switching, and host-guest chemistry. mdpi.comnih.gov

    Q & A

    Q. Table 1: Common Synthesis Parameters

    ParameterTypical RangeImpact on Product
    Temperature150–250°CHigher temps → Smaller particles
    Pressure1–5 atmLower pressure → Faster decomposition
    Gas Flow Rate (Ar)50–200 mL/minControls particle agglomeration

    Advanced: How can computational modeling resolve contradictions in thermodynamic data (e.g., enthalpies of formation) for Iron(1+), carbonyl- species?

    Answer:
    Discrepancies in thermodynamic data often arise from experimental conditions or approximations in older studies. To address this:

    • Data Harmonization : Cross-reference values from high-quality databases (e.g., NIST WebBook) and prioritize studies with detailed error margins .
    • DFT Calculations : Use density functional theory (DFT) to compute Gibbs free energies and enthalpies. Compare computed vs. experimental values to identify systematic biases (e.g., solvent effects or incomplete reaction pathways) .
    • Statistical Analysis : Apply multivariate regression to assess the impact of variables like temperature or pressure on reported values. For example, one study found a 5–10% variation in enthalpy due to inconsistent gas-phase corrections .

    Q. Table 2: Reported Enthalpies of Formation for Fe(CO)ₓ Species

    CompoundΔH°f (kJ/mol)Source MethodologyCitation Bias Identified
    Fe(CO)₅-774 ± 15CalorimetryOverestimated CO ligand stability
    Fe(CO)₄-602 ± 20DFT (B3LYP)Neglected solvent interactions

    Basic: What strategies ensure reproducibility when characterizing Iron(1+), carbonyl- complexes?

    Answer:

    • Detailed Protocols : Document all experimental conditions (e.g., solvent purity, humidity levels) in the "Materials and Methods" section. For example, specify if Fe(CO)₅ was degassed before use .
    • Reference Standards : Include internal standards (e.g., Si powder in XRD) to calibrate instruments.
    • Open Data : Share raw spectra, crystallographic data, and instrument settings in supplementary materials to enable direct comparison .

    Advanced: How can parameter optimization frameworks (e.g., Design-Expert) improve the functional properties of Iron(1+), carbonyl- materials?

    Answer:
    For applications like superhydrophobic coatings or electromagnetic absorbers:

    • Factorial Design : Use response surface methodology (RSM) to test variables such as glucose concentration (10–50 mM) or reaction time (6–24 hrs) in hydrothermal synthesis .
    • Validation : Pair quantitative metrics (e.g., water contact angle >150° for hydrophobicity) with FESEM imaging to correlate surface roughness with performance .
    • Machine Learning : Train models on historical data to predict optimal synthesis conditions for target properties (e.g., particle size <100 nm).

    Q. Table 3: Optimization Results for Superhydrophobic Fe(CO)ₓ Particles

    ParameterOptimal ValueEffect on WCA
    Glucose Conc.30 mMMaximizes prickly morphology
    Reaction Temp180°CBalances growth and decomposition
    Stearic Acid Ratio1:2 (Fe:SA)Enhances surface functionalization

    Basic: How should researchers contextualize findings on Iron(1+), carbonyl- within existing literature?

    Answer:

    • Gap Analysis : Systematically review prior studies using tools like SciFinder or Reaxys. Highlight unresolved questions (e.g., kinetic stability of Fe(CO)₃ intermediates) .
    • Hypothesis Testing : Frame experiments to validate or challenge previous mechanistic proposals (e.g., ligand substitution pathways). Avoid claims of "refuting" prior work unless replication is explicit .

    Advanced: What advanced spectroscopic techniques elucidate the electronic structure of Iron(1+), carbonyl- complexes?

    Answer:

    • Mössbauer Spectroscopy : Quantifies iron oxidation states and spin states. For example, isomer shifts of 0.2–0.5 mm/s indicate low-spin Fe(I) .
    • XAS (X-ray Absorption Spectroscopy) : Probes ligand-field splitting and metal-ligand bond distances. Pre-edge features at 7115 eV correlate with Fe-CO backbonding .
    • IR Cryogenic Spectroscopy : Resolves CO stretching frequencies (νCO) to distinguish terminal vs. bridging carbonyls. Typical νCO for Fe(CO)₅: 2015 cm⁻¹ (A₁) and 2030 cm⁻¹ (E) .

    Basic: How to design a robust literature review strategy for Iron(1+), carbonyl- research?

    Answer:

    • Citation Management : Use Zotero or EndNote to track references. Cross-verify data points (e.g., magnetic susceptibility) across ≥3 independent studies .

    Advanced: What experimental and computational approaches validate reaction mechanisms in Fe(CO)ₓ-mediated catalysis?

    Answer:

    • Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹²CO vs. ¹³CO to identify rate-determining steps (e.g., CO dissociation) .
    • DFT-MD Simulations : Model transition states for CO ligand substitution. Validate with in situ IR spectroscopy to detect intermediates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.